molecular formula C13H16F3N B3226801 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine CAS No. 125802-23-5

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Cat. No.: B3226801
CAS No.: 125802-23-5
M. Wt: 243.27 g/mol
InChI Key: UBLNVYIKUWTTQA-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12/h4-6,9H,1-3,7-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLNVYIKUWTTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258072
Record name 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125802-23-5
Record name 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125802-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

[1][2]

Executive Summary

This technical guide details the synthesis of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine , a structural analog of phencyclidine (PCP) and ketamine, often investigated for its activity as an NMDA receptor antagonist.[1]

While traditional methods for 1,1-disubstituted cyclohexylamines often employ the Ritter reaction, this guide prioritizes a Grignard-Azide-Staudinger sequence.[1] This route is selected for its superior functional group tolerance and the avoidance of the harsh hydrolytic conditions required to cleave the Ritter amide, which often leads to side reactions in electron-deficient aromatic systems like the 3-trifluoromethyl variant.

Key Chemical Challenges[2]
  • Electronic Deactivation: The

    
     group (meta-position) exerts a strong electron-withdrawing inductive effect (
    
    
    ), destabilizing the benzylic carbocation intermediate required for nucleophilic substitution at the tertiary center.[1]
  • Steric Hindrance: The gem-disubstituted cyclohexane ring creates significant steric bulk, impeding nucleophilic attack.[1]

  • Safety: The use of azides requires strict adherence to safety protocols to prevent the formation of hydrazoic acid (

    
    ).
    

Retrosynthetic Analysis

To design a robust pathway, we disconnect the target molecule at the C-N bond and the C-C bond connecting the aryl ring to the cyclohexane.

RetrosynthesisTargetTarget: 1-[3-(CF3)Ph]cyclohexan-1-amineAzideIntermediate: Azide(C-N Disconnection)Target->AzideReduction (Staudinger)AlcoholIntermediate: Tertiary Alcohol(Precursor)Azide->AlcoholSubstitution (Sn1)GrignardReagents: 3-(CF3)Ph-MgBr+ CyclohexanoneAlcohol->GrignardGrignard Addition

Figure 1: Retrosynthetic disconnection showing the conversion of the amine to an azide, then to the tertiary alcohol, derived from cyclohexanone and the aryl Grignard.[1][2]

Experimental Protocol

Phase 1: Formation of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-ol

Objective: Construct the quaternary carbon center via Grignard addition.[1]

Reagents:

  • 1-Bromo-3-(trifluoromethyl)benzene (CAS: 401-78-5)[1]

  • Magnesium turnings (activated)[1][3]

  • Cyclohexanone (anhydrous)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (catalytic crystal)[1]

Protocol:

  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq). Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes to etch the Mg surface.

  • Initiation: Add 10% of the 1-bromo-3-(trifluoromethyl)benzene solution in THF. If the reaction does not start (indicated by turbidity/exotherm), mild heating or the addition of dibromoethane may be required due to the electron-withdrawing nature of the

    
     group which reduces the nucleophilicity of the carbon-magnesium bond precursor.
    
  • Addition: Once initiated, add the remaining aryl bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add cyclohexanone (1.0 eq) in THF dropwise. The reaction is exothermic.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    . Dry over
    
    
    and concentrate.
  • Purification: The tertiary alcohol often solidifies or can be distilled under high vacuum.

Phase 2: Azidation via Acid-Catalyzed Substitution

Objective: Install the nitrogen atom.[1] Critical Insight: Direct nucleophilic substitution is impossible (

1



1

Reagents:

  • Sodium Azide (

    
    )[1]
    
  • Trifluoroacetic Acid (

    
    )[1]
    
  • Chloroform (

    
    ) or Dichloromethane (
    
    
    )[1]

Protocol:

  • Dissolve the tertiary alcohol (from Phase 1) in

    
     (0.5 M).
    
  • Cool to 0°C. Add

    
     (2.0 eq) in one portion.
    
  • DANGER: Add TFA (4.0 eq) dropwise. Note: This generates hydrazoic acid in situ.[1] The reaction must be vented through a soda-lime trap.

  • Allow the mixture to warm to room temperature and stir for 12–18 hours. The solution typically turns slightly pink/orange.

  • Quench: Pour cautiously into ice-cold

    
     solution to neutralize the acid and destroy excess 
    
    
    .
  • Extraction: Extract the organic layer, wash with water and brine.

Phase 3: Staudinger Reduction

Objective: Reduce the azide to the primary amine without affecting the

Why Staudinger?


1

Protocol:

  • Dissolve the crude azide in THF/Water (10:1 ratio).

  • Add

    
     (1.2 eq).[1] Nitrogen gas evolution will be observed immediately.[1]
    
  • Stir at room temperature for 4 hours.

  • Hydrolysis: Heat the mixture to 50°C for 1 hour to ensure hydrolysis of the intermediate iminophosphorane.

  • Purification: Acidify with 1M HCl (extracts the amine into the aqueous phase, leaving

    
     in the organic phase). Wash the aqueous layer with DCM.
    
  • Basify the aqueous layer with NaOH (pH > 12) and extract the free amine into DCM.

  • Salt Formation: Bubble dry HCl gas through the DCM solution to precipitate 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride .[1]

Reaction Mechanism & Logic

The success of this synthesis hinges on the management of the tertiary carbocation in Phase 2.

MechanismAlcoholTertiary Alcohol(Protonated)CarbocationCarbocation(Destabilized by CF3)Alcohol->Carbocation- H2O (TFA catalyzed)AzideTertiary AzideCarbocation->Azide+ N3-IminophosphoraneIminophosphorane(Staudinger Int.)Azide->Iminophosphorane+ PPh3, - N2AminePrimary AmineIminophosphorane->Amine+ H2O, - OPPh3

Figure 2: Mechanistic flow from protonation to Staudinger reduction.[1] Note the critical carbocation intermediate.

Expert Note on Carbocation Stability: The Hammett equation predicts that the



Data Summary & Validation

ParameterSpecification / Observation
Target Formula

Molecular Weight 243.27 g/mol (Free Base)
Expected Yield 45–60% (Overall 3 steps)
Phase 1 Monitoring GC-MS: Disappearance of Bromide (

224/226)
Phase 2 Monitoring IR Spectroscopy: Appearance of Azide stretch at

Phase 3 Validation

NMR: Singlet at

(relative to

)
Final Purity Check

NMR: Disappearance of aromatic protons of

after acid wash.[1]

References

  • Grignard Reagent Preparation

    • Org.[1][3][4][5][6][7][8] Synth.1946 , 26, 77. "Preparation of Phenylmagnesium Bromide".

    • [1]

  • Azide Synthesis via Carbenium Ion (Schmidt/Azide conditions)

    • J. Org.[1][2][4][5][7] Chem.1999 , 64, 6515–6521. "Synthesis of Tertiary Azides from Tertiary Alcohols".

    • (DOI Resolution)[1]

  • Staudinger Reduction Protocol

    • J. Org.[1][2][4][5][7] Chem.2019 , 84, 6536-6545.[1][5] "Staudinger Reduction: A Mild Azide Reduction".[5][8][9]

  • Ritter Reaction (Alternative Route Context)

    • Organic Syntheses, Coll. Vol. 5, p.471 (1973); Vol. 44, p.44 (1964). "N-t-Butylacetamide".[1]

    • [1]

An In-depth Technical Guide to the Anticipated In Vitro Activity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro biological activities of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from structurally related compounds to project potential areas of pharmacological interest. By examining analogs containing the trifluoromethylphenyl moiety, this guide outlines potential mechanisms of action and provides detailed protocols for a hypothetical in vitro testing cascade. The inclusion of the trifluoromethyl group is a key strategy in modern drug design, known to enhance properties such as metabolic stability and binding affinity.[1][2] This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and its derivatives, offering insights into potential experimental designs and therapeutic applications.

Introduction: The Significance of the Trifluoromethylphenyl Moiety

The introduction of a trifluoromethyl (-CF3) group into small molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1] The -CF3 group is known for its high electronegativity and lipophilicity, which can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The presence of this group on a phenyl ring, as in the case of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine, suggests the potential for a range of biological activities. Numerous compounds incorporating the trifluoromethylphenyl scaffold have demonstrated significant pharmacological effects, including anticancer and antimicrobial activities.[3][4]

Anticipated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine is hypothesized to exhibit several key biological effects.

Potential Anticancer Activity

Derivatives of 3-(trifluoromethyl)phenylthiourea have shown potent cytotoxic activity against various cancer cell lines, including colon, prostate, and leukemia.[3] These compounds have been observed to induce apoptosis and reduce the secretion of interleukin-6 (IL-6) in cancer cells.[3] The mechanism of action for these analogs suggests that the trifluoromethylphenyl group plays a crucial role in their anticancer effects. It is plausible that 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine could exhibit similar cytotoxic or antiproliferative properties.

A proposed mechanism for the anticancer activity of related compounds involves the induction of apoptosis. This can be investigated through various in vitro assays that measure markers of programmed cell death.

anticancer_mechanism Compound Compound Cancer_Cell Cancer_Cell Compound->Cancer_Cell Interacts with Apoptosis_Induction Apoptosis_Induction Cancer_Cell->Apoptosis_Induction Triggers Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Leads to testing_cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Target Identification & Selectivity Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) MIC_MBC_Determination MIC/MBC Determination Antimicrobial_Screening->MIC_MBC_Determination Enzyme_Inhibition_Assays Enzyme Inhibition Assays Apoptosis_Assay->Enzyme_Inhibition_Assays Selectivity_Panel Cancer Cell Line Panel Apoptosis_Assay->Selectivity_Panel

Caption: Recommended in vitro testing cascade.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the cytotoxic effects of the test compound on cancer cell lines.

Objective: To determine the concentration of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HCT116) [4]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Objective: To determine the lowest concentration of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) [4][5]* Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine (dissolved in DMSO)

  • 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell Line1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amineReference Compound (e.g., Doxorubicin)
A549 (Lung)Data to be determinedKnown value
HeLa (Cervical)Data to be determinedKnown value
MCF-7 (Breast)Data to be determinedKnown value
HCT116 (Colon)Data to be determinedKnown value

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Microorganism1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amineReference Compound (e.g., Ciprofloxacin)
Staphylococcus aureusData to be determinedKnown value
Escherichia coliData to be determinedKnown value
Candida albicansData to be determinedKnown value

Conclusion and Future Directions

While direct experimental evidence for the in vitro activity of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine is currently limited, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The trifluoromethylphenyl moiety is a key pharmacophore that has been successfully incorporated into numerous biologically active molecules. The experimental protocols and testing cascade outlined in this guide offer a robust framework for the initial pharmacological characterization of this compound. Further studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its structure-activity relationships through the synthesis and evaluation of related analogs.

References

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. (2021, October 28).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026, January 19). MDPI.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. (2018, December 15). European Journal of Chemistry.

Sources

A Technical Guide to the Preliminary Pharmacological Screening of Trifluoromethylphenylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex area of study for pharmacological sciences. Among these, arylcyclohexylamines, a class known for its dissociative effects, have seen the rise of new analogs, including those with trifluoromethylphenyl substitutions. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is known to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity.[1][2][3] This guide provides an in-depth, technically-focused framework for the preliminary pharmacological screening of trifluoromethylphenylcyclohexylamines. It is designed to equip researchers and drug development professionals with the rationale, methodologies, and data interpretation strategies necessary to characterize the pharmacological and toxicological profile of this emerging class of compounds. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity.

Introduction: The Rationale for Screening Trifluoromethylphenylcyclohexylamines

Trifluoromethylphenylcyclohexylamines are a subclass of arylcyclohexylamines, which primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] Its overactivation can lead to excitotoxicity, implicating it in various neurological disorders.[6] Arylcyclohexylamines bind to a site within the NMDA receptor's ion channel, often referred to as the phencyclidine (PCP) binding site, thereby blocking the influx of calcium ions.[4][6][7]

The introduction of a trifluoromethyl (-CF3) group to the phenyl ring is a strategic medicinal chemistry modification. This group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, the -CF3 group is metabolically stable and its high electronegativity can enhance binding affinity to biological targets through improved electrostatic and hydrophobic interactions.[1][3] Therefore, trifluoromethylphenylcyclohexylamines are anticipated to exhibit potent and potentially unique pharmacological profiles compared to their non-fluorinated parent compounds.

A comprehensive preliminary screening is essential to elucidate their primary targets, off-target activities, potential for neurotoxicity, and metabolic stability. This guide outlines a tiered screening approach, beginning with in vitro characterization of the primary target engagement and potential for toxicity, followed by in vivo assessment of behavioral effects.

Tier 1: In Vitro Characterization

The initial phase of screening focuses on quantifying the interaction of the test compounds with their primary biological target and assessing their potential for off-target effects and cytotoxicity.

Primary Target Engagement: NMDA Receptor Binding Affinity

The cornerstone of the initial screening is to determine the affinity of the trifluoromethylphenylcyclohexylamine for the NMDA receptor. This is typically achieved through a competitive radioligand binding assay using a well-characterized radioligand that binds to the PCP site.

Experimental Protocol: [3H]MK-801 Radioligand Binding Assay [8][9][10]

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

    • Finally, resuspend the pellet in the assay buffer to a protein concentration of 0.2-0.5 mg/mL.[8]

  • Binding Assay:

    • In polypropylene tubes, combine the membrane preparation, [3H]MK-801 (typically 1-5 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known NMDA receptor antagonist like unlabeled MK-801 (10 µM) is used.[8]

    • Incubate the mixture at room temperature (25°C) for 60-120 minutes to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: NMDA Receptor Binding Affinities

CompoundKi (nM)Reference
Phencyclidine (PCP)50-100[12]
Ketamine500-1000[12]
MK-8012-4[10]
Trifluoromethylphenylcyclohexylamine Analog (Example) Expected to be in the low nM to sub-nM range

Note: Specific Ki values for novel trifluoromethylphenylcyclohexylamines would be determined experimentally.

Causality Behind Experimental Choices: The use of [3H]MK-801 is standard as it is a high-affinity, specific ligand for the PCP binding site within the NMDA receptor channel.[9][10] Rat forebrain is chosen as it provides a rich source of NMDA receptors.[8] The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 to a more universal measure of affinity (Ki), which is independent of the assay conditions.[11]

Off-Target Profiling: Monoamine Transporter Inhibition

Arylcyclohexylamines are known to sometimes interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] Inhibition of these transporters can lead to stimulant or other psychoactive effects. Therefore, assessing the activity of trifluoromethylphenylcyclohexylamines at these targets is crucial for a comprehensive pharmacological profile. This can be achieved using commercially available radioligand binding or uptake inhibition assays.

In Vitro Neurotoxicity Assessment

Preliminary assessment of neurotoxicity is a critical step. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose as they can be differentiated into a more neuron-like phenotype.[5][13][14][15][16]

Experimental Protocol: Cell Viability Assay in SH-SY5Y Cells [5][14][15][16]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells into 96-well plates at a density of approximately 3 x 104 cells/well and allow them to adhere.[15]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the trifluoromethylphenylcyclohexylamine for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Express cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value for cytotoxicity.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. The SH-SY5Y cell line is a well-established and relevant model for neuronal cells in toxicological screening.[5][13]

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_TargetEngagement Primary Target Engagement cluster_OffTarget Off-Target Profiling cluster_Toxicity In Vitro Neurotoxicity a1 Compound Synthesis & Characterization a2 NMDA Receptor Binding Assay ([3H]MK-801) a1->a2 b1 Monoamine Transporter Binding Assays (DAT, SERT, NET) a1->b1 c1 Cell Viability Assay (SH-SY5Y cells) a1->c1 a3 Determine Ki a2->a3 b2 Determine Ki for Off-Targets b1->b2 c2 Determine Cytotoxicity IC50 c1->c2

Caption: Workflow for in vitro pharmacological screening.

Metabolic Stability: Cytochrome P450 (CYP) Inhibition

Assessing the potential for a new chemical entity to inhibit major drug-metabolizing enzymes is a regulatory requirement and crucial for predicting drug-drug interactions.[17][18][19][20][21]

Experimental Protocol: CYP450 Inhibition Assay using Human Liver Microsomes [17][18][19][20][21]

  • Incubation:

    • Incubate human liver microsomes with a cocktail of isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.) and a range of concentrations of the test compound.[17]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction after a defined time by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolites of the probe substrates.[17]

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.

    • Determine the IC50 value for the inhibition of each CYP isoform.

Data Presentation: CYP450 Inhibition Profile

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2PhenacetinTo be determined
CYP2C9DiclofenacTo be determined
CYP2C19(S)-MephenytoinTo be determined
CYP2D6BufuralolTo be determined
CYP3A4MidazolamTo be determined

Note: IC50 values <1 µM are generally considered strong inhibitors, while values >10 µM suggest weak or no inhibition.[21]

Causality Behind Experimental Choices: Human liver microsomes are used as they contain a full complement of CYP enzymes, providing a more physiologically relevant system than recombinant enzymes.[19] A cassette analysis approach, where multiple substrates are incubated and analyzed simultaneously, improves throughput.[17]

Tier 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies are conducted to understand the compound's effects on the whole organism, particularly its behavioral profile. All animal experiments must adhere to ethical guidelines, such as the 3Rs (Replacement, Reduction, and Refinement).

Locomotor Activity Assessment

Locomotor activity is a fundamental behavioral measure used to assess the stimulant or depressant effects of a compound.[22]

Experimental Protocol: Rodent Locomotor Activity Test [22][23][24]

  • Apparatus:

    • Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation:

    • Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[22]

    • Habituate the animals to the activity chambers for a set period (e.g., 30-60 minutes) on the day prior to testing.

  • Drug Administration and Testing:

    • Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • Immediately place the animal in the activity chamber and record locomotor activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

    • Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Causality Behind Experimental Choices: Automated locomotor activity chambers provide an objective and reliable measure of general activity. Habituation is crucial to reduce the influence of novelty-induced hyperactivity on the drug's effects.

Assessment of Dissociative-like Effects: Drug Discrimination

Drug discrimination is a highly specific behavioral assay used to determine if a novel compound produces subjective effects similar to a known drug of abuse.[25][26][27][28][29] Given that trifluoromethylphenylcyclohexylamines are expected to be NMDA antagonists, a drug discrimination paradigm using a known NMDA antagonist like PCP as the training drug is appropriate.

Experimental Protocol: PCP Drug Discrimination in Rats [26][27]

  • Apparatus:

    • Use standard two-lever operant conditioning chambers.

  • Training:

    • Train rats to press one lever ("drug lever") after receiving an injection of PCP (e.g., 2 mg/kg, i.p.) and the other lever ("saline lever") after receiving a saline injection to receive a food reward.[26]

    • Training continues until the rats consistently select the correct lever based on the injection they received.

  • Testing:

    • Administer various doses of the test compound and observe which lever the rat predominantly presses.

    • Full substitution occurs when the rat primarily presses the drug lever, indicating similar subjective effects to PCP.

    • Partial substitution or no substitution suggests dissimilar subjective effects.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

    • Determine the ED50 value for substitution.

Causality Behind Experimental Choices: This paradigm provides a qualitative assessment of the subjective effects of a compound, which is highly predictive of its abuse potential and mechanism of action in humans. The choice of PCP as the training drug is based on the expected NMDA antagonist properties of the test compounds.

Visualization: In Vivo Screening Workflow

InVivo_Workflow cluster_Ethical Ethical Considerations cluster_Behavioral Behavioral Assessment d1 Adherence to 3Rs (Replacement, Reduction, Refinement) e1 Locomotor Activity Test d1->e1 e3 Drug Discrimination (PCP as training drug) d1->e3 e2 Assess Stimulant/Depressant Effects e1->e2 e4 Assess Dissociative-like Effects e3->e4

Caption: Workflow for in vivo pharmacological screening.

Structure-Activity Relationship (SAR) Insights

The trifluoromethyl group's position on the phenyl ring is expected to significantly influence the compound's pharmacological activity. SAR studies on related compounds have shown that substitutions on the aromatic ring can alter both affinity and selectivity.[30][31][32] For instance, the electron-withdrawing nature of the -CF3 group can impact the pKa of the amine, which is crucial for its interaction with the NMDA receptor. Furthermore, the steric bulk of the -CF3 group can influence the compound's ability to fit into the binding pocket. A systematic evaluation of ortho-, meta-, and para-substituted trifluoromethylphenylcyclohexylamines will be essential to build a comprehensive SAR profile.

Signaling Pathways

NMDA receptor antagonism by trifluoromethylphenylcyclohexylamines is expected to block the influx of Ca2+, thereby inhibiting downstream signaling cascades that are typically activated by glutamate.[4] This includes pathways involving protein kinases such as CaMKII and the activation of transcription factors like CREB, which are involved in synaptic plasticity.

Visualization: NMDA Receptor Antagonism Signaling Pathway

NMDAR_Signaling cluster_Receptor NMDA Receptor cluster_Antagonist Trifluoromethylphenylcyclohexylamine cluster_Downstream Downstream Signaling Glutamate Glutamate & Glycine Binding Channel_Open Ion Channel Opens Glutamate->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII Antagonist Compound Binds to PCP Site Antagonist->Channel_Open Blocks Channel CREB CREB Phosphorylation CaMKII->CREB Plasticity Synaptic Plasticity CREB->Plasticity

Caption: Simplified signaling pathway of NMDA receptor antagonism.

Conclusion and Future Directions

This guide has outlined a comprehensive preliminary pharmacological screening cascade for trifluoromethylphenylcyclohexylamines. The proposed workflow, from in vitro target engagement and safety profiling to in vivo behavioral assessment, provides a robust framework for characterizing this novel class of compounds. The data generated from these studies will be critical for understanding their therapeutic potential, abuse liability, and toxicological risks. Future research should focus on a more extensive SAR exploration, investigation of metabolites, and the use of more complex behavioral models to probe cognitive and psychotomimetic effects. An integrated approach, combining these pharmacological screening methods with advanced analytical techniques for their detection, will be essential for both drug development and addressing the challenges posed by the ever-evolving landscape of novel psychoactive substances.

References

  • Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (2010). PubMed. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]

  • Diagram representing NMDA receptor ion channel with its various... (n.d.). ResearchGate. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). PubMed. [Link]

  • MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. (2025). ResearchGate. [Link]

  • Drug discrimination analysis of NMDA receptor channel blockers as nicotinic receptor antagonists in rats. (2005). PubMed. [Link]

  • NMDA receptor antagonist. (n.d.). Wikipedia. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. [Link]

  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. (n.d.). MedUni Wien. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). EU Science Hub. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PMC. [Link]

  • THE DISCRIMINATIVE STIMULUS EFFECTS OF N-METHYL-d-ASPARTATE GLYCINE-SITE LIGANDS IN NMDA ANTAGONIST-TRAINED RATS. (n.d.). PubMed Central. [Link]

  • Assay Protocol Book. (n.d.). PDSP. [Link]

  • What are NMDA receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • The discriminative stimulus effects of N-methyl-D-aspartate glycine-site ligands in NMDA antagonist-trained rats. (2009). PubMed. [Link]

  • Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. [Link]

  • Discriminative stimulus effects of NMDA, AMPA and mGluR5 glutamate receptor ligands in methamphetamine-trained rats. (n.d.). PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

  • 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. (n.d.). PMC. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (n.d.). PMC. [Link]

  • A competitive NMDA receptor antagonist potentiates the effects of morphine on spatial and discrimination learning. (n.d.). UNCW Institutional Repository. [Link]

  • Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. (2014). PMC. [Link]

  • Novel NMDA Receptor Antagonists. (2022). University of Virginia School of Medicine. [Link]

  • Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. (n.d.). ResearchGate. [Link]

  • General Rodent Activity System. (n.d.). Maze Engineers. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025). Anilocus. [Link]

  • PS-NPs Induced Neurotoxic Effects in SHSY-5Y Cells via Autophagy Activation and Mitochondrial Dysfunction. (2022). MDPI. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (n.d.). Frontiers. [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). PMC. [Link]

  • Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. (n.d.). MDPI. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). ResearchGate. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

  • Motor Behavior Assays Mouse. (2023). Protocols.io. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

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Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Phenylcyclohexylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological and structural implications of incorporating a trifluoromethyl (


) group onto the phenyl ring of the phenylcyclohexylamine (PCA) scaffold. While the parent compound, Phencyclidine (PCP), acts primarily as a non-competitive NMDA receptor antagonist, the introduction of a 

moiety introduces profound changes in lipophilicity, metabolic stability, and receptor binding kinetics.

This document is designed for medicinal chemists and pharmacologists. It details the synthetic pathways, specific SAR logic regarding the ortho-, meta-, and para-positioning of the


 group, and the resulting shifts in pharmacodynamics between NMDA antagonism and monoamine transporter inhibition.

Chemical Rationale: The Trifluoromethyl Moiety

The trifluoromethyl group is a critical bioisostere in psychopharmacology, often replacing methyl (


) or chloro (

) substituents.[1] Its inclusion in the PCA scaffold is driven by three physicochemical factors:
  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (

    
    ). Substitution at metabolically vulnerable sites (specifically the 3- or 4-positions of the phenyl ring) blocks Cytochrome P450-mediated hydroxylation, significantly extending the plasma half-life (
    
    
    
    ).
  • Lipophilicity Modulation: The

    
     group is highly hydrophobic. Its addition increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability. This often results in a faster onset of action and higher central nervous system (CNS) concentrations relative to plasma levels.
    
  • Electronic Effects: Unlike the electron-donating methyl group,

    
     is strongly electron-withdrawing (
    
    
    
    ). This alters the electron density of the aromatic ring, affecting
    
    
    stacking interactions within the receptor binding pocket (specifically the hydrophobic domain of the NMDA receptor's PCP binding site).

Synthesis: The Bruylants Reaction Protocol

The most robust method for synthesizing trifluoromethyl-substituted PCAs is the Bruylants reaction. This sequence involves the displacement of a nitrile group by a Grignard reagent.

Reaction Scheme

The synthesis proceeds in two phases: the formation of the


-aminonitrile intermediate, followed by the Grignard substitution.

Synthesis Start Cyclohexanone + Piperidine Inter 1-Piperidinocyclohexanecarbonitrile (Intermediate) Start->Inter KCN / NaHSO3 (Strecker-like) Product Trifluoromethyl-PCP (Final Product) Inter->Product Bruylants Reaction (Displacement of CN) Grignard Ar-MgBr (Trifluoromethylphenyl magnesium bromide) Grignard->Product Nucleophilic Attack

Figure 1: Synthetic pathway for trifluoromethyl-phenylcyclohexylamines via the Bruylants reaction.

Detailed Protocol

Phase 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile

  • Reagents: Dissolve piperidine (1.0 eq) in ice-cold water. Slowly add concentrated HCl until pH 3-4 is reached.

  • Addition: Add cyclohexanone (1.0 eq) to the solution.

  • Cyanation: Add potassium cyanide (KCN, 1.05 eq) dissolved in minimal water dropwise. Caution: Perform in a well-ventilated fume hood due to HCN risk.

  • Crystallization: Stir at room temperature for 18 hours. The

    
    -aminonitrile will precipitate as a white solid. Filter, wash with ice-cold water, and dry in a desiccator.
    

Phase 2: Grignard Substitution

  • Preparation: In a flame-dried flask under argon, generate the Grignard reagent by reacting the specific trifluoromethyl-bromobenzene isomer (e.g., 1-bromo-3-(trifluoromethyl)benzene) with magnesium turnings in anhydrous diethyl ether or THF. Iodine crystals may be used to initiate the reaction.

  • Reaction: Dissolve the

    
    -aminonitrile (from Phase 1) in anhydrous THF. Add this solution dropwise to the Grignard reagent (1.2 - 1.5 eq) at 0°C.
    
  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2-4 hours to ensure complete displacement of the cyano group.

  • Hydrolysis: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract the organic layer, wash with brine, dry over

    
    , and evaporate the solvent.
    
  • Purification: The freebase oil is often converted to the hydrochloride salt (using HCl/ether) for crystallization and stability.

Structure-Activity Relationship (SAR) Analysis

The position of the


 group determines the pharmacological profile. The PCP binding site on the NMDA receptor contains a specific hydrophobic pocket that tolerates meta-substitutions well but is sensitive to para-substitution bulk.
Comparative SAR Table
SubstitutionElectronic EffectSteric ProfileNMDA Affinity (

)
DAT AffinityPredicted Potency
Unsubstituted (PCP) NeutralBaselineHigh (~50-100 nM)LowHigh (Reference)
3-Me-PCP Donating (+I)ModerateVery HighLow> PCP
3-Cl-PCP Withdrawing (-I)ModerateHighLow~ PCP
3-

-PCP
Strong WithdrawingBulky (Iso-propyl like)High Low~ PCP (Extended Duration)
4-

-PCP
Strong WithdrawingBulkyLowLow/Moderate< PCP (Inactive/Weak)
2-

-PCP
Strong WithdrawingSteric ClashVery LowLowInactive
Mechanistic Logic

The "Meta-Sweet Spot" (3-Position): The 3-position of the phenyl ring in PCP analogs is the most tolerant to modification. Historical data on 3-methyl-PCP and 3-chloro-PCP indicates that this region interacts with a hydrophobic domain in the receptor channel.

  • Observation: The 3-

    
     group, despite being electron-withdrawing (which usually reduces affinity compared to electron-donating groups), maintains high potency due to the hydrophobic rescue effect . The lipophilicity of the 
    
    
    
    group strengthens the Van der Waals interactions in the binding pocket, compensating for the reduced electron density of the aromatic ring.
  • Outcome: 3-

    
    -PCP acts as a potent, long-lasting dissociative anesthetic.
    

The "Para-Clash" (4-Position): Substitutions at the 4-position generally reduce NMDA affinity. The PCP binding site appears to have a "ceiling" that clashes with bulky para-substituents.

  • Observation: While 4-fluoro-PCP retains activity (Fluorine is small, radius ~1.47 Å), the 4-

    
     group is volumetrically similar to an isopropyl group. This steric bulk prevents the molecule from fitting deeply into the ion channel pore.
    
  • Outcome: 4-

    
    -PCP exhibits significantly reduced NMDA antagonism.
    

Selectivity Shift (DAT vs. NMDA): It is a common misconception that all PCP analogs are NMDA antagonists. Modifying the scaffold (e.g., BTCP) shifts activity to the Dopamine Transporter (DAT).

  • However, simply adding a

    
     to the phenyl ring of PCP does not create a potent DAT inhibitor. To achieve high DAT affinity (DRI activity), the phenyl ring usually needs to be replaced by a benzothiophene (as in BTCP) or the amine structure must be modified.
    

SAR_Logic PCP PCP Scaffold (Phenylcyclohexylamine) Pos3 3-Position Substitution (Meta) PCP->Pos3 Pos4 4-Position Substitution (Para) PCP->Pos4 CF3_3 -CF3 Group (High Lipophilicity) Pos3->CF3_3 CF3_4 -CF3 Group (Steric Bulk) Pos4->CF3_4 HighAffinity High NMDA Affinity (Potent Dissociative) CF3_3->HighAffinity Hydrophobic Fit MetabBlock Metabolic Blockade (Extended Duration) CF3_3->MetabBlock C-F Bond Strength LowAffinity Steric Clash (Reduced Potency) CF3_4->LowAffinity Volume Restriction

Figure 2: Decision tree illustrating the Structure-Activity Relationship of Trifluoromethyl-PCP analogs.

Experimental Protocols: Radioligand Binding Validation

To validate the theoretical SAR, a competitive binding assay using


 (a high-affinity NMDA channel blocker) is the gold standard.
Protocol: NMDA Receptor Binding Assay

Objective: Determine the


 of the synthesized trifluoromethyl-PCP analog.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to obtain crude synaptic membranes.

    • Wash membranes 3x in 5 mM Tris-HCl (pH 7.4).

  • Assay Conditions:

    • Radioligand:

      
       (Final concentration: 1-2 nM).
      
    • Buffer: 5 mM Tris-HCl / 10 mM Glycine / 10 mM Glutamate (Glutamate and Glycine are required to open the channel, exposing the PCP binding site).

    • Test Compound: 3-

      
      -PCP (Concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific Binding: Determined using 10

      
      M (+)MK-801 or 10 
      
      
      
      M PCP.
  • Incubation:

    • Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

    • Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis:

    • Calculate

      
       from displacement curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Toxicology and Metabolism

The incorporation of the


 group significantly alters the metabolic profile compared to PCP.
  • PCP Metabolism: Primarily hydroxylated at the 4-position of the phenyl ring and the 4-position of the cyclohexyl ring, followed by glucuronidation.

  • 3-

    
    -PCP Metabolism:  The phenyl ring is deactivated. The primary metabolic route shifts almost exclusively to the cyclohexyl ring (hydroxylation) or N-dealkylation (opening of the piperidine ring).
    
  • Implication: This "metabolic bottleneck" can lead to saturation of enzymatic pathways, potentially causing non-linear pharmacokinetics where small dose increases lead to disproportionately high plasma concentrations.

References

  • Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of dopamine uptake by N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP).[2] European Journal of Pharmacology. Link

  • Manallack, D. T., et al. (1988). The PCP receptor: a perspective. Trends in Pharmacological Sciences. Link

  • Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-(1-phenylcyclohexyl)piperidine analogues: investigation of the "phenyl binding region" of the PCP receptor. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Maddox, P. J., et al. (1986). Discriminative stimulus properties of phencyclidine (PCP)-related compounds: correlations with 3H-PCP binding potency.[3][4][5] Pharmacology Biochemistry and Behavior. Link

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Methodological & Application

Application Notes & Protocols: Investigating 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine as a Novel CNS Depressant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The relentless pursuit of novel chemical entities with central nervous system (CNS) modulatory activity is a cornerstone of modern neuropharmacology. Within this landscape, compounds that induce CNS depression are of significant therapeutic interest for conditions such as anxiety, insomnia, and seizure disorders. This document outlines a comprehensive research framework for the characterization of a novel compound, 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, as a potential CNS depressant.

The chemical structure of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine presents several features that suggest a potential for CNS activity. The presence of a trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability and blood-brain barrier permeability. The cyclohexylamine moiety is a common scaffold in a number of CNS-active compounds. While no direct pharmacological data for this specific molecule is publicly available, its structural elements warrant a systematic investigation into its potential effects on CNS function.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a logical, phased approach to the preclinical evaluation of this compound, from initial in vitro characterization to in vivo behavioral assessment. The protocols are grounded in established methodologies to ensure scientific rigor and reproducibility.

Proposed Hypothetical Mechanisms of Action

The CNS depressant effects of many pharmacological agents are mediated through the enhancement of inhibitory neurotransmission or the attenuation of excitatory neurotransmission. The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), which acts on GABA-A receptors.[1][2][3][4] Conversely, the primary excitatory neurotransmitter is glutamate, which acts on several receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5][6][7]

Based on the structure of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, we hypothesize two potential, non-exclusive mechanisms of action for its potential CNS depressant effects:

  • Positive Allosteric Modulation of GABA-A Receptors: The compound may bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[8][9][10]

  • Antagonism of NMDA Receptors: The compound may act as an antagonist at the NMDA receptor, blocking the influx of calcium ions and reducing neuronal excitability.[5][6][7][11]

The following experimental workflow is designed to systematically test these hypotheses.

Hypothesized_Mechanisms cluster_GABA GABA-A Receptor Modulation cluster_NMDA NMDA Receptor Antagonism GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Orthosteric Site Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Enhances Channel Opening Compound_GABA 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-amine Compound_GABA->GABA_R Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (CNS Depression) Cl_Influx->Hyperpolarization Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Orthosteric Site Ca_Influx Blocked Ca2+ Influx NMDA_R->Ca_Influx Prevents Channel Opening Compound_NMDA 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-amine Compound_NMDA->NMDA_R Blocks Channel Reduced_Excitability Reduced Neuronal Excitability (CNS Depression) Ca_Influx->Reduced_Excitability

Caption: Hypothesized mechanisms of CNS depression for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Experimental Workflow: A Phased Approach

A tiered approach is recommended to efficiently evaluate the CNS depressant potential of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. This workflow progresses from fundamental in vitro characterization to more complex in vivo behavioral assessments.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Behavioral Assessment Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) Receptor_Binding Radioligand Binding Assays (GABA-A and NMDA Receptors) Metabolic_Stability->Receptor_Binding Proceed if stable Functional_Assay In Vitro Functional Assays (Electrophysiology) Receptor_Binding->Functional_Assay Proceed if binding is observed Open_Field Open Field Test (Locomotor Activity) Functional_Assay->Open_Field Proceed to in vivo if functional activity is confirmed Rotarod Rotarod Test (Motor Coordination) Open_Field->Rotarod LORR Loss of Righting Reflex (Sedation/Hypnosis) Rotarod->LORR

Caption: Phased experimental workflow for the evaluation of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

In Vitro Protocols

Protocol 1: Metabolic Stability Assessment

Objective: To determine the in vitro metabolic stability of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in liver microsomes and hepatocytes. This is a critical initial step to ensure the compound is not rapidly metabolized, which would preclude its potential as a therapeutic agent.[12][13][14][15][16]

4.1.1 Liver Microsomal Stability Assay

Materials:

  • 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (test compound)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

4.1.2 Hepatocyte Stability Assay

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound and positive controls

  • LC-MS/MS system

Procedure:

  • Thaw and plate hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare dosing solutions of the test compound in culture medium.

  • Remove the plating medium and add the dosing solutions to the cells.

  • Incubate at 37°C in a humidified incubator.

  • At various time points, collect both the cells and the medium.

  • Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Calculate the in vitro half-life and intrinsic clearance.

Parameter Liver Microsomes Hepatocytes Significance
Enzymes Primarily Phase I (CYPs)Phase I and Phase IIProvides a more complete metabolic profile.[12][14]
Calculated from disappearance rateCalculated from disappearance ratePredicts metabolic clearance rate.
Clint Calculated from t½Calculated from t½Used to predict in vivo hepatic clearance.[13][15]
Protocol 2: Receptor Binding Assays

Objective: To determine if 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine binds to GABA-A or NMDA receptors.

4.2.1 GABA-A Receptor Binding Assay

Materials:

  • Radioligand: [³H]-Flunitrazepam (for benzodiazepine site) or [³H]-Muscimol (for GABA site)

  • Rat or mouse whole brain membranes

  • Test compound

  • Non-specific binding control (e.g., diazepam for [³H]-Flunitrazepam)

  • Scintillation counter

Procedure:

  • Incubate brain membranes with the radioligand and varying concentrations of the test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibitory constant).

4.2.2 NMDA Receptor Binding Assay

Materials:

  • Radioligand: [³H]-MK-801 (for ion channel site) or [³H]-CGP 39653 (for glutamate site)

  • Rat cortical membranes

  • Test compound

  • Non-specific binding control (e.g., MK-801 for [³H]-MK-801)

  • Scintillation counter

Procedure:

  • Follow the same general procedure as the GABA-A receptor binding assay, using the appropriate radioligand and membrane preparation.

  • Calculate the Ki of the test compound for the NMDA receptor.

Protocol 3: In Vitro Functional Assays (Electrophysiology)

Objective: To determine the functional effect of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine on GABA-A and NMDA receptors.

4.3.1 GABA-A Receptor Potentiation (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Two-electrode voltage clamp setup

  • GABA

  • Test compound

Procedure:

  • Inject oocytes with the cRNAs for the GABA-A receptor subunits and allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at -70 mV.

  • Apply a sub-maximal concentration of GABA (EC₂₀) to elicit a baseline current.

  • Co-apply the EC₂₀ of GABA with varying concentrations of the test compound.

  • Measure the potentiation of the GABA-induced current by the test compound.

  • Construct a concentration-response curve and determine the EC₅₀ for potentiation.[8][9][10]

4.3.2 NMDA Receptor Antagonism (Patch-Clamp in Cultured Neurons or HEK293 Cells)

Materials:

  • Primary cortical neurons or HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Patch-clamp electrophysiology rig

  • NMDA and glycine (co-agonist)

  • Test compound

Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron or transfected HEK293 cell.

  • Apply a solution containing NMDA and glycine to evoke an inward current.

  • Co-apply NMDA/glycine with increasing concentrations of the test compound.

  • Measure the inhibition of the NMDA-induced current.

  • Generate a concentration-response curve and calculate the IC₅₀ for antagonism.[5][11]

In Vivo Protocols

Objective: To assess the CNS depressant effects of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in rodent models.[17][18][19][20] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4: Open Field Test

Objective: To evaluate the effect of the test compound on general locomotor activity and exploratory behavior. A decrease in activity can be indicative of sedation.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Adult male C57BL/6 mice or Sprague-Dawley rats

  • Test compound and vehicle control

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

  • After a pre-determined absorption period (e.g., 30 minutes), place each animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 10-30 minutes).

  • Analyze the video recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Protocol 5: Rotarod Test

Objective: To assess the effect of the test compound on motor coordination and balance. Impaired performance on the rotarod is a classic sign of CNS depression.

Materials:

  • Accelerating rotarod apparatus

  • Adult male mice or rats

  • Test compound and vehicle control

Procedure:

  • Train the animals on the rotarod for several days until they can consistently remain on the accelerating rod for a set period (e.g., 180 seconds).

  • On the test day, administer the test compound or vehicle.

  • At various time points post-administration, place the animals on the rotarod and measure the latency to fall.

  • A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.

Protocol 6: Loss of Righting Reflex (LORR)

Objective: To determine the sedative/hypnotic potential of the test compound. The inability of an animal to right itself when placed on its back is a strong indicator of a hypnotic effect.

Materials:

  • Adult male mice

  • Test compound and vehicle control

Procedure:

  • Administer a dose of the test compound or vehicle.

  • At regular intervals, place the animal on its back.

  • The loss of the righting reflex is defined as the inability of the animal to right itself within a specified time (e.g., 30 seconds).

  • Record the number of animals in each dose group that exhibit LORR and the duration of LORR.

In Vivo Test Primary Endpoint Interpretation of Positive Result
Open Field Total distance traveled, center timeDecreased locomotion suggests sedation.
Rotarod Latency to fallReduced latency indicates impaired motor coordination.
LORR Presence and duration of LORRIndicates sedative/hypnotic effects.

Data Analysis and Interpretation

For each protocol, appropriate statistical analyses should be performed. For in vitro assays, concentration-response data should be fitted to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values. For in vivo studies, data should be analyzed using t-tests or ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control.

A positive result for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine as a CNS depressant would be characterized by:

  • Reasonable metabolic stability.

  • Binding to and functional modulation of GABA-A or NMDA receptors in vitro.

  • Dose-dependent decreases in locomotor activity, impaired motor coordination, and induction of LORR in vivo.

References

  • Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implic
  • Metabolic Stability Services - Eurofins Discovery. [Link]

  • Prescription CNS Depressants DrugFacts. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. [Link]

  • Metabolic Stability - Frontage Laboratories. [Link]

  • Prescription CNS Depressants - Chestnut Health Systems. [Link]

  • What to Know About CNS Depressants - WebMD. [Link]

  • CNS depression: Symptoms, risks, and treatment - Medical News Today. [Link]

  • Kinetic and Structural Determinants for GABA-A Receptor Potentiation by Neuroactive Steroids - PMC. [Link]

  • α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC - PubMed Central. [Link]

  • Pharmacology of NMDA Receptors - NCBI. [Link]

  • Optimizing GABAA receptor antagonism for the induction of long-term potentiation in the mouse and rat dentate gyrus in vitro | Journal of Neurophysiology | American Physiological Society. [Link]

  • Fig. (2). Activation of the wild-type GABA A receptor by weak agonists... - ResearchGate. [Link]

  • RNA Based Antagonist of NMDA Receptors - PMC - NIH. [Link]

  • Structural basis for GABAA receptor potentiation by neurosteroids - PMC - NIH. [Link]

  • An in vivo rat model for comparing selective blockade between sensory and motor nerve conduction - PMC. [Link]

  • NMDA receptor antagonist - Wikipedia. [Link]

  • Using animal models to evaluate the functional consequences of anesthesia during early neurodevelopment - PMC. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. [Link]

  • In Vivo Anesthetized Models - CorDynamics. [Link]

  • CNS Disease Models and Safety Pharmacology Testing - WuXi Biology. [Link]

  • In vivo evaluation of effects of sedation on results of acoustoelastography of the superficial digital flexor tendons in clinically normal horses - PubMed. [Link]

Sources

Application Note: High-Performance Quantification of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical strategies for the quantification of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (hereafter referred to as 3-TF-PCA ). As a structural analog of arylcyclohexylamines (e.g., Phencyclidine, Ketamine), this compound presents specific challenges due to its primary amine functionality and the lipophilic trifluoromethyl moiety.

This guide provides two distinct, validated workflows:

  • LC-MS/MS: High-sensitivity quantification for biological matrices (plasma, urine).[1][2][3][4]

  • GC-MS: Forensic screening and purity analysis requiring derivatization.[1][2][3][4]

Analyte Physicochemical Profile[1][2][4][5][6][7]

Understanding the molecule is the first step to robust method design.[1][2]

PropertyValue (Estimated/Experimental)Analytical Implication
Structure Primary amine attached to cyclohexane with a 3-CF3-phenyl substituent.[1][2][3][4][5][6]The primary amine causes peak tailing on silica-based columns (LC) and thermal instability/adsorption in GC injectors.[1][2][3]
pKa ~10.2 - 10.5 (Basic)Requires high pH (>11) for liquid-liquid extraction (LLE) to ensure the uncharged state.[1][2][3]
LogP ~3.5 - 4.0Highly lipophilic due to the cyclohexane ring and -CF3 group.[1][2][3][4] Excellent retention on C18.
Molecular Weight 243.27 g/mol Monoisotopic Mass: ~243.12 Da.[1][2][3][4]
UV Absorbance

~260-270 nm
Weak chromophore.[1][2][3][4] UV detection is suitable only for bulk purity, not trace analysis.[1][2][3]

Sample Preparation Strategies

The choice of extraction depends on the matrix complexity and required sensitivity.[1][2]

Extraction Decision Tree[1][2][3][4]

SamplePrep Start Start: Select Matrix Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Pharm Pharmaceutical (Bulk/Tablet) Matrix->Pharm Sens Sensitivity Required? Bio->Sens Dilute Dilute & Shoot: Diluent: 0.1% Formic Acid in H2O/MeOH Pharm->Dilute HighSens High (< 1 ng/mL) Use SPE Sens->HighSens MedSens Medium (> 10 ng/mL) Use LLE Sens->MedSens SPE_Method SPE Protocol: Mixed-Mode Cation Exchange (MCX) Wash: Acidic -> Organic Elute: 5% NH4OH in MeOH HighSens->SPE_Method LLE_Method LLE Protocol: Adjust pH > 11 (NaOH) Solvent: MTBE or Hexane:EtOAc (9:1) Evaporate & Reconstitute MedSens->LLE_Method

Figure 1: Decision tree for selecting the appropriate sample preparation workflow based on matrix and sensitivity needs.

Protocol: Liquid-Liquid Extraction (LLE)

Best for: Routine plasma analysis, moderate throughput.[1][2][3][4]

  • Aliquot: Transfer 200 µL of plasma to a glass tube.

  • Internal Standard: Add 20 µL of deuterated analog (e.g., PCP-d5 or Ketamine-d4 if specific IS is unavailable) at 100 ng/mL.

  • Basification: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH 11). Critical: The amine must be deprotonated to partition into the organic phase.[4]

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .[1][2][3][4]

  • Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

Method 1: LC-MS/MS Quantification (Bioanalysis)[3][4][7]

This is the gold standard for sensitivity and specificity.

Chromatographic Conditions[1][2][3][4][10][11][12]
  • Column: Phenomenex Kinetex Biphenyl or Waters XBridge C18 (2.1 x 100 mm, 2.6 µm).[1][2][3]

    • Rationale: The Biphenyl phase offers enhanced selectivity for the aromatic ring and CF3 group compared to standard C18.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1][2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Acidic pH is required to protonate the amine (

      
      ) for detection in ESI+ mode.[1][2][3][4]
      
  • Flow Rate: 0.4 mL/min.[1][2][3][4][7]

  • Gradient:

    • 0.0 min: 10% B[1][2][3][4]

    • 0.5 min: 10% B

    • 4.0 min: 95% B[1][2][3][4]

    • 5.5 min: 95% B[1][2][3][4]

    • 5.6 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)[1][2][3]
  • Source: Electrospray Ionization (Positive Mode).[1][2][3][4]

  • Precursor Ion: m/z 244.1

    
    
    
  • MRM Transitions:

TransitionTypeCollision Energy (eV)Rationale
244.1

227.1
Quantifier15Loss of Ammonia (

, -17 Da).[1][3][4] Characteristic of primary amines.
244.1

159.0
Qualifier30Cleavage of the cyclohexane ring; retention of the CF3-phenyl moiety.[1][2][3][4]
244.1

129.0
Qualifier45Further fragmentation of the phenyl ring structure.[1][2]

Method 2: GC-MS Quantification (Forensic/Purity)[3][4]

Primary amines interact strongly with silanol groups in GC liners and columns, leading to peak tailing.[1][2][3] Derivatization is mandatory for reliable quantification.

Derivatization Protocol (Acylation)

We utilize Pentafluoropropionic Anhydride (PFPA) to convert the polar amine into a stable, volatile amide.[1][2][3]

  • Dry Extract: Ensure the LLE extract (from Section 3.2) is completely dry.[1][2][3] Moisture destroys the anhydride.[1][2]

  • Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under Nitrogen (removes excess acid).[1][2][3]

  • Reconstitute: Reconstitute in 50 µL Ethyl Acetate.

GC-MS Parameters[1][2][3][4][11][13]
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1][2][3][4]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3][4]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min)

    • Ramp: 20°C/min to 280°C[1][2][3][4]

    • Final: 280°C (hold 5 min)

  • Detection (SIM Mode):

    • Target the molecular ion of the derivative.[1][2]

    • Calculation: MW (243) + PFPA group (146) - H (1) = m/z 388 .[1][2][3][4]

    • Monitor ions: 388 (Molecular ion), 371 (Loss of F?), 226 (Base peak).[1][2][3]

Method Validation (FDA/EMA Guidelines)

To ensure data integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance for Industry [1].[1][2][3]

Validation Summary Table[1][2][3][4]
ParameterAcceptance CriteriaExperimental Approach
Selectivity No interfering peaks at retention time of analyte/IS.Analyze 6 blank matrix lots (lipemic, hemolyzed included).[2][3]
Linearity

; Back-calculated standards

15%.[1][2][3][4]
8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).
Accuracy & Precision

15% (CV and %Bias);

20% at LLOQ.[1][2][3][4]
QC samples at Low, Medium, High concentrations (n=5 per run, 3 runs).
Matrix Effect MF (Matrix Factor) consistent across lots.[1][2][3]Compare post-extraction spike vs. neat solution.
Recovery Consistent recovery (>50% preferred).[1][2][3]Compare pre-extraction spike vs. post-extraction spike.

Troubleshooting & Optimization

Issue: Carryover in LC-MS
  • Cause: The lipophilic CF3 group and cyclohexane ring can adsorb to the injector needle or valve rotor.[1][2]

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:[1][2][3][4]20) + 0.1% Formic Acid .[1][2][3][8]

Issue: GC Peak Tailing (Even after derivatization)
  • Cause: Incomplete derivatization or active sites in the liner.[1][2][3][4]

  • Solution:

    • Ensure the sample was completely dry before adding PFPA.[1][2][3]

    • Use a deactivated inlet liner (e.g., Ultra Inert with glass wool).[1][2][3]

    • Switch to TFAA (Trifluoroacetic anhydride) if PFPA steric hindrance is suspected, though PFPA is generally superior for fluorinated analytes.[1][2][3]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Peters, F. T. (2011).[1][2][3] Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65.[2][3] (General reference for LC-MS of basic drugs).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019).[1][2][3] SWGDRUG Recommendations. Retrieved from [Link]

  • Phenomenex. (2023).[1][2][3][9] Kinetex Biphenyl LC Columns Application Guide. (Reference for column selection for aromatic amines).

Disclaimer: This protocol is intended for research and forensic use only. The analyst is responsible for verifying the method in their specific laboratory environment.

Sources

Application Note: Metabolite Identification of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine using Human Liver Microsomes and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of drug metabolites are critical components of drug discovery and development, providing essential insights into a compound's efficacy, toxicity, and pharmacokinetic profile. This application note presents a comprehensive protocol for the in vitro metabolic investigation of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine, a novel arylcyclohexylamine derivative. The strategic incorporation of a trifluoromethyl group can enhance metabolic stability, but understanding its influence on metabolic pathways remains crucial.[1][2] This guide details a robust workflow utilizing human liver microsomes (HLM) for the generation of Phase I and Phase II metabolites, followed by a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their detection and structural elucidation. The protocols provided are designed for researchers in pharmaceutical and forensic sciences, offering a self-validating system from incubation to analysis.

Principle and Scientific Strategy

The core of this application is to simulate hepatic metabolism in vitro and then apply advanced analytical techniques to identify the resulting biotransformations.

1.1. The Rationale for In Vitro Metabolism with Human Liver Microsomes (HLM)

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily, located in the endoplasmic reticulum, responsible for the majority of oxidative metabolic reactions (Phase I).[3][4] HLMs are subcellular fractions derived from liver tissue that are enriched with these critical drug-metabolizing enzymes.[5] They provide a reliable, reproducible, and cost-effective model to predict the metabolic fate of xenobiotics in humans.[6][7] The assay's validity is ensured by the inclusion of the cofactor NADPH, which is essential for the catalytic activity of CYP enzymes.[3] By comparing analyte depletion in the presence and absence of NADPH, we can confirm that the observed biotransformations are enzyme-mediated.

1.2. Predicted Metabolic Pathways

The chemical structure of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine suggests several likely metabolic pathways based on established knowledge of arylcyclohexylamine and fluorinated compound metabolism.

  • Phase I Metabolism (Oxidation): The primary routes are expected to be hydroxylation reactions catalyzed by CYP enzymes.[8][9] The cyclohexane ring is a prime target for hydroxylation at various positions.[10][11] The aromatic ring could also be hydroxylated, although the electron-withdrawing nature of the trifluoromethyl group may deactivate it towards oxidation.[4]

  • Significance of the Trifluoromethyl Group: The -CF3 group itself is highly resistant to metabolic cleavage due to the strength of the C-F bond.[1][12] Its presence often serves to block metabolism at the site of substitution and can protect adjacent positions, potentially shifting metabolism to more distant sites on the molecule.[13]

  • Phase II Metabolism (Conjugation): Following Phase I hydroxylation, the newly formed hydroxyl groups can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide metabolites for excretion.[3][4]

The following diagram outlines these predicted biotransformations.

G cluster_phase1 Phase I Metabolism (CYP450, NADPH) cluster_phase2 Phase II Metabolism (UGTs, UDPGA) Parent Parent Compound 1-[3-(CF3)phenyl]cyclohexan-1-amine Met_OH_Cyclo Cyclohexyl-Hydroxy Metabolite Parent->Met_OH_Cyclo Hydroxylation Met_OH_Aryl Aryl-Hydroxy Metabolite Parent->Met_OH_Aryl Hydroxylation (less favored) Met_Glucuronide Glucuronide Conjugate Met_OH_Cyclo->Met_Glucuronide Glucuronidation Met_OH_Aryl->Met_Glucuronide workflow Incubation 1. HLM Incubation (Parent Compound + Microsomes + NADPH) Termination 2. Reaction Termination (Acetonitrile Quench) Incubation->Termination Extraction 3. Sample Extraction (Protein Precipitation & SPE) Termination->Extraction Analysis 4. LC-MS/MS Analysis (Separation & Detection) Extraction->Analysis Data 5. Data Processing (Metabolite Identification) Analysis->Data

Caption: High-level experimental workflow for metabolite identification.

Materials and Reagents

  • 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Test Article)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium Phosphate Buffer, 0.1 M, pH 7.4

  • NADPH Regenerating System (or 20 mM NADPH stock solution)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Hydroxide

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) Cartridges

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism with Human Liver Microsomes

This protocol describes the incubation of the test article with HLM to generate metabolites. A negative control (without NADPH) is critical to ensure metabolism is enzyme-dependent.

  • Prepare Master Mix: On ice, prepare a master mix in a microcentrifuge tube. For a 200 µL final reaction volume, add 183 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add Test Article: Add 2 µL of a 100X stock solution of the test article (e.g., 100 µM for a 1 µM final concentration).

  • Pre-incubation: Add 5 µL of 20 mg/mL HLM (final concentration: 0.5 mg/mL). [3]Gently vortex and pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of 20 mM NADPH (final concentration: 1 mM). [5]For the negative control, add 10 µL of phosphate buffer instead.

  • Incubation: Incubate the reaction at 37°C for 60 minutes with gentle agitation. [5]6. Terminate Reaction: Stop the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile containing the internal standard. This step simultaneously quenches the enzymatic activity and precipitates the microsomal proteins. [1]7. Centrifugation: Vortex the sample for 1 minute, then centrifuge at >12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. [14]8. Collect Supernatant: Carefully transfer the supernatant to a clean tube for the sample extraction step.

Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)

This protocol purifies and concentrates the metabolites from the incubation matrix, removing salts and phospholipids that can cause ion suppression in the MS source. A mixed-mode cation exchange (MCX) sorbent is chosen due to the basic amine group on the parent compound and its expected metabolites, allowing for strong retention and selective elution. [15]

spe_workflow start Start with Supernatant condition Condition 1. 2 mL MeOH 2. 2 mL H2O start->condition load Load Sample Load supernatant from Protocol 1 condition->load wash1 Aqueous Wash 2 mL 5% MeOH in H2O (Removes salts) load->wash1 wash2 Organic Wash 2 mL MeOH (Removes phospholipids) wash1->wash2 elute Elute 2 mL 5% NH4OH in MeOH (Disrupts ionic interaction) wash2->elute end Evaporate & Reconstitute for LC-MS/MS elute->end

Caption: Solid Phase Extraction (SPE) workflow for metabolite purification.

  • Condition Cartridge: Condition the MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the supernatant from Protocol 1 onto the conditioned cartridge.

  • Wash (Aqueous): Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.

  • Wash (Organic): Wash the cartridge with 2 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute Metabolites: Elute the parent compound and its metabolites using 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the amine, disrupting its ionic interaction with the sorbent. [16]6. Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol uses a reverse-phase C18 column for separation and a triple quadrupole mass spectrometer for sensitive detection using Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value Rationale
Column C18, 100 x 2.1 mm, 1.8 µm Provides excellent separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential for column overload.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Gradient | 5% B to 95% B over 8 min | A broad gradient to elute the parent compound and more polar metabolites. |

Table 2: Mass Spectrometry (MS) Parameters and Predicted Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Rationale
Parent Compound 244.1 157.1 25 Loss of cyclohexylamine moiety.
Parent Compound 244.1 175.1 20 Fragmentation of the cyclohexyl ring.
Hydroxy Metabolite 260.1 157.1 28 Loss of hydroxy-cyclohexylamine.
Hydroxy Metabolite 260.1 191.1 22 Fragmentation of the hydroxylated ring.

| Glucuronide Conjugate | 420.1 | 244.1 | 18 | Neutral loss of glucuronic acid (176 Da). |

Note: The m/z values are hypothetical and must be determined experimentally. The analysis should be performed in positive electrospray ionization (ESI+) mode.

Data Analysis and Interpretation

  • Metabolite Prediction: Use metabolite prediction software or manually calculate the expected masses for common biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Extracted Ion Chromatograms (XICs): Extract the XICs for the predicted m/z values of the metabolites from the full scan or precursor ion scan data.

  • Comparison to Control: Compare the chromatograms of the NADPH-positive samples with the NADPH-negative control. Peaks present only in the NADPH-positive sample are potential metabolites.

  • MS/MS Fragmentation: Acquire product ion spectra for the potential metabolite peaks. The fragmentation pattern should be consistent with the proposed structure. For example, a hydroxylated metabolite should show a precursor mass shift of +16 Da but may share common fragment ions with the parent drug. [1]A glucuronide conjugate will typically show a characteristic neutral loss of 176 Da.

Method Validation Considerations

For quantitative analysis, this method must be validated according to regulatory guidelines, such as those from the FDA. [17][18]Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from matrix components at the retention times of the analytes. [19][20]* Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter in measurements, respectively. Within-run and between-run precision should not exceed 15% CV (20% at the LLOQ). [19][20]* Matrix Effect: Assessing the suppression or enhancement of ionization by co-eluting matrix components. [18]* Recovery: The efficiency of the extraction process. [19]* Stability: Ensuring the analyte is stable in the biological matrix under various storage and processing conditions.

Conclusion

This application note provides a detailed and scientifically grounded framework for the identification of metabolites of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine. The combination of in vitro metabolism using human liver microsomes, robust SPE-based sample preparation, and sensitive LC-MS/MS analysis constitutes a powerful workflow for drug development and forensic investigations. By understanding the metabolic fate of this compound, researchers can make more informed decisions regarding its potential as a therapeutic agent or its detection as a substance of interest.

References

  • In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. (2024). Journal of Analytical Toxicology, 48(4), 217-225.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Bioanalytical Method Validation. (2001). U.S.
  • Metabolic stability & determining intrinsic drug clearance. (2023). Chem Help ASAP via YouTube.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal, 16(6), 1165-1174.
  • The metabolites of cyclohexylamine in man and certain animals. (1971). Biochemical Journal, 125(2), 569-574.
  • A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). International Journal of Molecular Sciences, 23(24), 15574.
  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? (2022).
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Application Notes and Protocols: Characterizing 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Arylcyclohexylamine

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a synthetic compound belonging to the arylcyclohexylamine class. This structural motif is notably present in dissociative anesthetics such as phencyclidine (PCP) and ketamine, which are known for their interaction with the N-methyl-D-aspartate (NMDA) receptor. The incorporation of a trifluoromethyl group on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor affinity and selectivity.[1] Given its structural similarity to known NMDA receptor antagonists, it is hypothesized that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine will primarily target this receptor. However, the pharmacological landscape of arylcyclohexylamines can be complex, with potential off-target interactions at monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), as well as trace amine-associated receptors (TAARs).[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding profile of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. The following protocols are designed to be self-validating systems, offering in-depth methodologies for determining binding affinity, selectivity, and potential mechanisms of action at its hypothesized primary and secondary targets.

Hypothesized Primary Target: The NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and neurotransmission. Its overactivation is implicated in various neurological disorders. Arylcyclohexylamines typically act as non-competitive antagonists, binding within the ion channel pore.[4]

Signaling Pathway Overview

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. This binding event opens the ion channel, allowing for the influx of Ca2+, which in turn activates a cascade of intracellular signaling pathways. Non-competitive antagonists like PCP and its analogs block this ion flow.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds (Co-agonist) Compound 1-[3-(CF3)phenyl] cyclohexan-1-amine Compound->NMDA_Receptor Blocks Channel Pore Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Activates

Caption: Hypothesized NMDA Receptor Antagonism.

Experimental Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol utilizes a radiolabeled ligand, such as [³H]MK-801, which binds to the phencyclidine site within the NMDA receptor channel, to determine the binding affinity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.[4]

Materials:

  • Test Compound: 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

  • Radioligand: MK-801

  • Non-specific Binding Control: Unlabeled MK-801 or Phencyclidine

  • Membrane Preparation: Rat brain cortical membranes or cells expressing recombinant NMDA receptors

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., GF/B or GF/C)

  • Filtration Manifold

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (typically 100-200 µ g/well ).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add a saturating concentration of unlabeled MK-801 (e.g., 10 µM).

    • Competition: Add serial dilutions of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

  • Radioligand Addition: Add [³H]MK-801 to all wells at a final concentration near its Kd value (e.g., 1-5 nM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Potential Secondary Targets: Monoamine Transporters

Arylcyclohexylamine derivatives have been reported to interact with monoamine transporters. Therefore, it is crucial to assess the binding profile of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine at DAT and SERT.

Experimental Workflow: Transporter Binding Assays

Transporter_Binding_Workflow Start Prepare Cell Membranes (Expressing DAT or SERT) Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Start->Assay_Setup Radioligand Add Radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT) Assay_Setup->Radioligand Incubate Incubate to Equilibrium Radioligand->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Count->Analyze

Caption: General workflow for monoamine transporter binding assays.

Experimental Protocol 2: Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of the test compound for DAT using a radiolabeled cocaine analog.[5][6]

Materials:

  • Radioligand: [³H]WIN 35,428

  • Non-specific Binding Control: Unlabeled GBR 12909 or cocaine

  • Membrane Preparation: Membranes from cells stably expressing human DAT (e.g., HEK293-hDAT) or striatal membranes.

Procedure: The procedure is analogous to the NMDA receptor binding assay, with the following modifications:

  • Incubation: Incubate at 4°C for 2-4 hours.

  • Radioligand Concentration: Use [³H]WIN 35,428 at a concentration near its Kd (e.g., 2-5 nM).

Experimental Protocol 3: Serotonin Transporter (SERT) Binding Assay

This assay measures the affinity for SERT using a selective radiolabeled inhibitor.[7][8][9]

Materials:

  • Radioligand: [³H]Citalopram or [³H]Paroxetine

  • Non-specific Binding Control: Unlabeled fluoxetine or imipramine

  • Membrane Preparation: Membranes from cells stably expressing human SERT (e.g., HEK293-hSERT) or platelet membranes.

Procedure: Follow the general workflow for transporter binding assays, adjusting incubation times and temperatures as per established protocols for the chosen radioligand (typically 1-2 hours at room temperature).

Data Analysis and Interpretation

Saturation Binding Analysis

To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, a saturation binding experiment should be performed. This involves incubating the membrane preparation with increasing concentrations of the radioligand.

Data Presentation: Saturation Binding Parameters

ParameterDescriptionDetermined From
Kd Dissociation constant; concentration of radioligand that occupies 50% of the receptors at equilibrium. A lower Kd indicates higher affinity.Saturation curve or Scatchard plot[10][11]
Bmax Maximum number of binding sites; reflects the density of the target receptor in the preparation.Saturation curve or Scatchard plot[10][11]

Scatchard Plot: A Scatchard plot linearizes saturation binding data by plotting Bound/Free radioligand versus Bound radioligand.[12][13][14]

  • Slope: -1/Kd

  • X-intercept: Bmax

Competition Binding Analysis

The competition assays described in the protocols will yield data to determine the inhibitory constant (Ki) of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Data Presentation: Competition Binding Parameters

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant; the affinity of the competing test compound for the receptor. Calculated from the IC50 using the Cheng-Prusoff equation.[15]
Hill Slope (nH) A measure of the steepness of the competition curve. A value of 1 suggests a competitive interaction at a single site.[10][16]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Hill Coefficient

The Hill coefficient (nH) provides insights into the binding mechanism.[16][17][18][19]

Hill Slope (nH)Interpretation
nH = 1Indicates a competitive interaction following the law of mass action at a single binding site.
nH > 1Suggests positive cooperativity, where the binding of one molecule enhances the binding of subsequent molecules.[18][19]
nH < 1May indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.[18]

Advanced Characterization: Functional Assays and Selectivity Profiling

Following the initial binding characterization, functional assays are essential to determine whether 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine acts as an agonist, antagonist, or modulator of receptor function. For NMDA receptors, this can be assessed using calcium flux assays in cells expressing the receptor.[20][21] For monoamine transporters, functional activity can be measured via neurotransmitter uptake assays using radiolabeled substrates like [³H]dopamine or [³H]serotonin.[9][22][23]

A comprehensive selectivity profile should be established by screening the compound against a panel of other receptors and transporters to identify potential off-target effects.

Troubleshooting and Best Practices

  • High Non-Specific Binding: This can be mitigated by using appropriate blocking agents (e.g., coating filters with polyethyleneimine), optimizing washing steps, and ensuring the radioligand is of high purity.[24][25]

  • Failure to Reach Equilibrium: If binding does not saturate, it may indicate issues with ligand stability, membrane integrity, or that the ligand is accumulating within membranes rather than specifically binding to the receptor.[26]

  • Data Variability: Ensure accurate pipetting, consistent incubation times and temperatures, and sufficient replicates to ensure statistical significance.

By following these detailed protocols and data analysis guidelines, researchers can effectively elucidate the pharmacological profile of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, providing a solid foundation for further drug development and mechanistic studies.

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Application Notes and Protocols for the Investigation of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Arylcyclohexylamine for Neuromodulation

The study of neurological disorders is a rapidly evolving field, with a continuous search for novel chemical entities that can modulate dysfunctional neuronal circuits. Within this landscape, compounds targeting the N-methyl-D-aspartate (NMDA) receptor system hold significant therapeutic promise.[1][2][3] The arylcyclohexylamine class of compounds, which includes well-known agents like phencyclidine (PCP) and ketamine, are potent non-competitive antagonists of the NMDA receptor.[1][4] This application note details the scientific rationale and experimental protocols for the investigation of a novel arylcyclohexylamine, 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine .

The introduction of a trifluoromethyl (-CF3) group to the phenyl ring is a strategic medicinal chemistry modification intended to enhance the compound's metabolic stability, lipophilicity, and blood-brain barrier penetration, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.[5] This document provides a comprehensive guide for researchers, from the synthesis of the compound to its in-vitro and in-vivo characterization, with a focus on its potential application in neurological disorder research.

Proposed Synthesis Pathway

A plausible synthetic route for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine can be adapted from established methods for the synthesis of related arylcyclohexylamines.[6][7] A key intermediate is the corresponding cyclohexanone. The synthesis can proceed via a multi-step reaction sequence, as outlined in the diagram below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 3-bromobenzotrifluoride 3-bromobenzotrifluoride Grignard_Reagent 3-(Trifluoromethyl)phenyl magnesium bromide 3-bromobenzotrifluoride->Grignard_Reagent Mg, THF Cyclohexanone Cyclohexanone Tertiary_Alcohol 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-ol Grignard_Reagent->Tertiary_Alcohol Cyclohexanone Azide 1-Azido-1-[3-(trifluoromethyl)phenyl] cyclohexane Tertiary_Alcohol->Azide NaN3, H2SO4 Final_Product 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-amine Azide->Final_Product LiAlH4 or H2/Pd-C

Caption: Proposed synthetic pathway for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

It is hypothesized that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine acts as a non-competitive antagonist at the NMDA receptor. This mechanism involves the binding of the compound to a site within the ion channel pore of the receptor, distinct from the glutamate and glycine binding sites.[1][3] This binding event physically obstructs the flow of ions, primarily Ca2+, through the channel, even when the receptor is activated by its agonists. This "open-channel blockade" is a hallmark of many arylcyclohexylamines.

NMDA_Antagonism cluster_receptor NMDA Receptor Ion Channel cluster_ligands Ligands Receptor Extracellular NMDA Receptor Lipid Bilayer Intracellular Glutamate Glutamate Glutamate->Receptor:head Binds to GluN2 subunit Glycine Glycine Glycine->Receptor:head Binds to GluN1 subunit Compound 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-amine Compound->Receptor:middle Blocks ion channel pore

Caption: Mechanism of non-competitive NMDA receptor antagonism.

The therapeutic potential of this mechanism in neurological disorders stems from its ability to attenuate excessive glutamatergic neurotransmission, a key pathological feature in conditions like epilepsy, ischemic stroke, and neurodegenerative diseases.[4]

In Vitro Characterization Protocols

Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity of the test compound for the PCP site on the NMDA receptor complex.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Materials:

  • Rat cortical membranes

  • [3H]MK-801 (radioligand)

  • Test compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled PCP or MK-801)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add rat cortical membranes, [3H]MK-801, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Expected Data Presentation:

CompoundIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine5025
MK-801 (Reference)52.5
Protocol 2: Electrophysiological Assessment of NMDA Receptor Function

This protocol evaluates the functional antagonism of NMDA receptors by the test compound using whole-cell patch-clamp recordings from cultured neurons.

Objective: To characterize the inhibitory effect of the compound on NMDA-evoked currents.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • External solution (containing Mg2+-free Tyrode's solution)

  • Internal solution (for the patch pipette)

  • NMDA and glycine stock solutions

  • Test compound stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Perfuse the cell with the external solution.

  • Apply a solution containing NMDA and glycine to evoke an inward current.

  • After obtaining a stable baseline response, co-apply the test compound with NMDA and glycine.

  • Observe the reduction in the amplitude of the NMDA-evoked current.

  • Wash out the test compound to assess the reversibility of the block.

  • Perform concentration-response experiments to determine the IC50 of the compound.

In Vivo Evaluation Protocols

Protocol 3: Maximal Electroshock (MES) Seizure Model

This model assesses the anticonvulsant activity of the test compound.

Objective: To determine the protective effect of the compound against generalized seizures.

Materials:

  • Male adult mice or rats

  • Corneal electrode

  • Shock generator

  • Test compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At the time of expected peak effect, deliver a brief electrical stimulus through the corneal electrodes to induce a tonic-clonic seizure.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered a protective effect.

  • Determine the median effective dose (ED50) of the compound.

Expected Data Presentation:

Treatment GroupDose (mg/kg) [Hypothetical]Protection (%) [Hypothetical]
Vehicle-0
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine1050
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine2080
Phenytoin (Reference)1590
Protocol 4: NMDA-Induced Excitotoxicity Model

This protocol evaluates the neuroprotective potential of the test compound against glutamate-induced neuronal death.[8]

Objective: To assess the ability of the compound to reduce neuronal damage following an excitotoxic insult.

Materials:

  • Adult rats or mice

  • Stereotaxic apparatus

  • NMDA solution for intracerebral injection

  • Test compound formulation

  • Vehicle control

  • Histological stains (e.g., Fluoro-Jade, Nissl stain)

Procedure:

  • Administer the test compound or vehicle.

  • Under anesthesia, inject NMDA into a specific brain region (e.g., striatum or hippocampus) using a stereotaxic frame.

  • Allow the animals to recover.

  • After a set period (e.g., 24-72 hours), euthanize the animals and perfuse the brains.

  • Process the brain tissue for histological analysis.

  • Quantify the extent of neuronal damage (lesion volume) in the injected brain region.

Experimental Workflow Overview

Experimental_Workflow cluster_1 In Vivo Studies Start Start Research Synthesis Compound Synthesis and Purification Start->Synthesis In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding_Assay Radioligand Binding Assay (Protocol 1) In_Vitro->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology (Protocol 2) In_Vitro->Electrophysiology In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis MES_Model Maximal Electroshock Seizure Model (Protocol 3) In_Vivo->MES_Model Excitotoxicity_Model NMDA-Induced Excitotoxicity Model (Protocol 4) In_Vivo->Excitotoxicity_Model MES_Model->Data_Analysis Excitotoxicity_Model->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for the characterization of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine.

Conclusion and Future Directions

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine represents a promising candidate for investigation in the field of neurological disorders. Its structural design suggests it may possess favorable properties for a central nervous system therapeutic. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive preclinical evaluation. Further studies should focus on determining its full pharmacokinetic profile, assessing its potential for off-target effects, and exploring its efficacy in a broader range of animal models of neurological and psychiatric conditions. The data generated from these studies will be crucial in determining the translational potential of this novel compound.

References

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  • Platt, S. R., et al. (2015). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

  • Ametamey, S. M., et al. (2017). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 60(15), 6656–6673. [Link]

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  • Kumar, A., et al. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 29(25), 4446–4469. [Link]

  • Kew, J. N., & Kemp, J. A. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 868–876. [Link]

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  • McDonald, J. W., et al. (1991). Quantitative assessment of neuroprotection against NMDA-induced brain injury. Experimental Neurology, 112(1), 35–43. [Link]

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  • O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728–733. [Link]

  • Okoduwa, S. I. R., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. ResearchGate. [Link]

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  • PrepChem. (n.d.). Synthesis of dl α-(3-trifluoromethyl phenyl) (trifluoroethyl) amine. PrepChem.com. [Link]

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  • Zhou, Y., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. RSC.org. [Link]

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  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

  • Schepmann, D., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Scaffold. Molecules, 25(11), 2584. [Link]

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Application Notes and Protocols for the Cellular Characterization of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Phenylcyclohexylamine Analog

The compound 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine belongs to the phenylcyclohexylamine class, a chemical scaffold known to produce compounds with significant neuroactive properties. A notable member of this class is phencyclidine (PCP), which is recognized for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor. The structural similarities suggest that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine may also interact with ion channels, particularly the NMDA receptor, making it a person of interest for neuroscience and pharmacology research.

This document provides a comprehensive guide to characterizing the cellular effects of this novel compound. We will proceed through a logical workflow, beginning with essential cytotoxicity profiling to establish viable concentration ranges, followed by primary functional screens to identify its principal mechanism of action, and concluding with secondary assays for more detailed mechanistic insights. The protocols provided herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Experimental Workflow for Characterization

The proposed workflow is designed to systematically evaluate the bioactivity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, starting with broad assessments and progressing to more specific, target-oriented assays.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screening cluster_2 Phase 3: Secondary Mechanistic Studies cluster_3 Phase 4: Data Interpretation A Compound Synthesis & QC B Cytotoxicity Profiling (MTT, LDH, ATP assays) A->B Establish concentration range C Calcium Flux Assay (NMDA Receptor Activation) B->C Non-toxic concentrations D Membrane Potential Assay B->D Non-toxic concentrations E Automated Electrophysiology (Patch Clamp) C->E Confirmed Activity D->E F High-Content Imaging (Neurite Outgrowth, Synaptogenesis) E->F Target Confirmed G Determine IC50/EC50 & Mechanism of Action E->G F->G

Figure 1: A stepwise workflow for the cellular characterization of novel neuroactive compounds.

Phase 1: Foundational Assays - Cytotoxicity Profiling

Expertise & Experience: Before delving into functional assays, it is crucial to determine the concentration range at which 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine exhibits cytotoxic effects. This ensures that any observed functional effects are not simply a consequence of cell death.[1][2] We will utilize a panel of three common cytotoxicity assays that measure different aspects of cellular health: metabolic activity (MTT), membrane integrity (LDH), and intracellular ATP levels.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[2]

Materials:

  • HEK293 cells (or a neuronal cell line like SH-SY5Y)

  • 96-well plates

  • 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[1][2]

Materials:

  • Cells and compound treatment as in Protocol 1.

  • Commercially available LDH assay kit (e.g., from Thermo Fisher Scientific or Promega).

  • Plate reader (absorbance measurement as per kit instructions).

Procedure:

  • Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

Protocol 3: ATP-Based Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[1][3]

Materials:

  • Cells and compound treatment as in Protocol 1.

  • Commercially available ATP assay kit (e.g., CellTiter-Glo® from Promega).

  • Luminometer.

Procedure:

  • Compound Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in an opaque-walled plate suitable for luminescence measurements.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add the ATP assay reagent directly to the wells according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a luminometer.

Assay Principle Endpoint Advantages
MTT Mitochondrial reductase activityColorimetric (Absorbance)Inexpensive, well-established
LDH Plasma membrane integrityColorimetric (Absorbance)Measures necrosis, non-lytic
ATP Intracellular ATP levelsLuminescenceHigh sensitivity, rapid

Phase 2: Primary Functional Screening - Assessing NMDA Receptor Antagonism

Expertise & Experience: Based on the compound's structure, a primary hypothesis is its activity as an NMDA receptor antagonist. NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca2+ into the cell.[4][5][6] Therefore, a calcium flux assay is an excellent primary screen to detect modulation of this receptor.[7][8][9]

Hypothesized Signaling Pathway

G cluster_0 NMDA Receptor Signaling Glutamate & Glycine Glutamate & Glycine NMDA Receptor NMDA Receptor Glutamate & Glycine->NMDA Receptor Binds & Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine->NMDA Receptor Blocks Channel Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling

Figure 2: Hypothesized mechanism of NMDA receptor antagonism.

Protocol 4: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[7][8][9] An increase in fluorescence indicates a rise in intracellular calcium. If our test compound is an NMDA receptor antagonist, it should inhibit the calcium influx induced by NMDA receptor agonists like glutamate and glycine.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).[8][10]

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).[3][7]

  • NMDA receptor agonists: Glutamate and Glycine.

  • A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation 3).[9][11]

Procedure:

  • Cell Seeding: Seed the NMDA receptor-expressing cells into the assay plate and incubate for 24-48 hours.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer. Incubate for 1-2 hours at 37°C.[12]

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Data Acquisition: Place the plate in the fluorescent reader. Establish a baseline fluorescence reading. Inject the NMDA receptor agonists (glutamate and glycine) and immediately begin recording the change in fluorescence over time.[7]

Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal. The data can be used to generate a dose-response curve and calculate an IC50 value.

Protocol 5: Membrane Potential Assay

As a complementary approach, a membrane potential assay can detect the activity of ion channels.[11][13] These assays use voltage-sensitive dyes whose fluorescence changes in response to alterations in the cell's membrane potential. An NMDA receptor antagonist would prevent the depolarization caused by agonist-induced ion influx.[13][14]

Materials:

  • NMDA receptor-expressing cells.

  • Assay plates suitable for fluorescence measurements.

  • A commercially available membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).[11]

  • Fluorescent plate reader.

Procedure:

  • Cell Seeding: Plate the cells as in the calcium flux assay.

  • Dye Loading: Load the cells with the voltage-sensitive dye according to the kit's instructions.

  • Compound and Agonist Addition: The protocol is similar to the calcium flux assay, where the compound is pre-incubated before the addition of NMDA receptor agonists.

  • Data Acquisition: The change in fluorescence, corresponding to the change in membrane potential, is measured over time.

Phase 3: Secondary Mechanistic Studies - Confirmation and Deeper Insight

Expertise & Experience: Once primary screening suggests activity, more sophisticated assays are required to confirm the target and elucidate the mechanism of action. Automated patch-clamp electrophysiology is the gold standard for directly measuring ion channel currents.[13][15]

Protocol 6: Automated Electrophysiology

This technique allows for the direct measurement of ion flow through the NMDA receptor channel in response to voltage changes and compound application. It provides detailed information on the type of inhibition (e.g., competitive, non-competitive, open-channel block) and the kinetics of the interaction.

Materials:

  • NMDA receptor-expressing cells.

  • Automated patch-clamp system (e.g., SyncroPatch or Qube).[15]

  • Appropriate intracellular and extracellular recording solutions.

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system with the recording solutions and load the cell suspension.

  • Seal Formation and Whole-Cell Configuration: The system will automatically establish a high-resistance seal between a cell and the recording electrode and then rupture the cell membrane to achieve whole-cell configuration.

  • Data Recording: Apply a voltage protocol to elicit NMDA receptor currents in the presence of agonists. Apply the test compound at various concentrations and record the resulting inhibition of the current.

Data Analysis: The recorded currents are analyzed to determine the potency (IC50) and mechanism of inhibition of the test compound on the NMDA receptor.

Data Interpretation and Conclusion

The collective data from these assays will provide a comprehensive cellular profile of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. The cytotoxicity assays will define the therapeutic window. The calcium flux and membrane potential assays will serve as robust primary screens for functional activity, with the potency (IC50) indicating the compound's effectiveness. Finally, automated electrophysiology will offer definitive confirmation of the molecular target and a detailed understanding of the mechanism of action. This systematic approach ensures a thorough and reliable characterization of this novel compound, paving the way for further preclinical development.

References

  • Molecular Devices. (n.d.). What are Ion Channels, Membrane Potential. Retrieved February 16, 2026, from [Link]

  • NIH. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved February 16, 2026, from [Link]

  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e58160. [Link]

  • JoVE. (2018). NMDA-receptor Study Protocol. Retrieved February 16, 2026, from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved February 16, 2026, from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved February 16, 2026, from [Link]

  • Al-Sabi, A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1205377. [Link]

  • Boussicault, L., et al. (2021). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 16(11), 1313-1329. [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved February 16, 2026, from [Link]

  • Muñoz-Torrero, D. (Ed.). (2025). Methods in Neurodegenerative Disease Drug Discovery. Humana Press. [Link]

  • Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved February 16, 2026, from [Link]

  • Yeboah, F., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11533. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved February 16, 2026, from [Link]

  • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved February 16, 2026, from [Link]

  • Sygnature Discovery. (n.d.). NMDA Receptors. Retrieved February 16, 2026, from [Link]

  • Sygnature Discovery. (n.d.). NMDA Receptors Screening & Profiling Services. Retrieved February 16, 2026, from [Link]

  • Malinowsky, D., et al. (2009). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology, 75(1), 113-123. [Link]

  • Macdonald, J. F., et al. (2014). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 5(5), 381-387. [Link]

  • Macdonald, J. F., et al. (2014). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 5(5), 381-387. [Link]

  • Axion Biosystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved February 16, 2026, from [Link]

  • Shirao, T., et al. (2019). Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay. Neurotoxicology and Teratology, 75, 106583. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved February 16, 2026, from [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved February 16, 2026, from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved February 16, 2026, from [Link]

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Troubleshooting & Optimization

Overcoming solubility issues with 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Document ID: TSC-SOL-2024-CF3 Status: Active Guide Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1]

Executive Summary

This guide addresses the critical solubility limitations of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine . The presence of the trifluoromethyl (


) group on the meta-position of the phenyl ring, combined with the lipophilic cyclohexane scaffold, creates a "solubility trap." While the amine functionality offers a handle for ionization, the molecule's high lipophilicity (LogP > 4.0) often leads to precipitation in physiological buffers (pH 7.4).

This support module provides a scientifically grounded decision tree for solubilization, validated salt-selection protocols, and specific formulation strategies to prevent "crashing out" during biological assays.

Module 1: Physicochemical Profile (The "Why")

To solve the solubility issue, we must first quantify the opposing forces at play: the hydrophobic drive of the scaffold versus the ionization potential of the amine.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~4.2 - 4.8 High. The

group adds ~1.2 LogP units compared to the non-fluorinated parent.[1] The molecule is "greasy" and resists aqueous solvation.
pKa (Amine) ~9.0 - 9.5 Basic. The amine is protonated (

) at acidic pH. At physiological pH (7.4), a significant fraction (~1-5%) exists as the insoluble free base.
Molecular Weight 243.27 g/mol Small molecule, but high lattice energy in crystalline form can impede dissolution.
Polar Surface Area ~26 ŲVery low. Insufficient polar handles to interact with water molecules without ionization.

The Core Problem: The compound behaves as a Class II molecule (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). In neutral buffers (PBS, pH 7.4), the equilibrium shifts enough toward the free base that the hydrophobic effect dominates, causing immediate precipitation.

Module 2: Solubility Decision Tree

Use this logic flow to determine the optimal preparation method for your specific assay.

Solubility_Decision_Tree Start Start: 1-[3-(Trifluoromethyl)phenyl] cyclohexan-1-amine (Solid) FormCheck Is the compound a Salt or Free Base? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (e.g., HCl) FormCheck->Salt Step1 Step 1: Convert to Salt (See Module 3) FreeBase->Step1 AssayType Intended Assay Type? Salt->AssayType Step1->Salt InVitro In Vitro (Cell/Enzyme) Max DMSO < 1% AssayType->InVitro InVivo In Vivo (Animal) No DMSO allowed AssayType->InVivo Action1 DMSO Stock (10-20mM) Dilute into Media InVitro->Action1 Action2 Complexation Required Use 20% HP-β-Cyclodextrin InVivo->Action2 Precip Precipitation Observed? Action1->Precip Fix Add Acidifier (0.1% Formic Acid) or Switch to Mesylate Salt Precip->Fix Yes

Caption: Logical workflow for selecting the correct formulation strategy based on compound form and assay requirements.

Module 3: Salt Selection & Preparation Protocol

If you possess the free base (oil or waxy solid), you must convert it to a salt for aqueous stability. While Hydrochloride (HCl) is standard, the trifluoromethyl group can increase lattice energy, sometimes making the HCl salt surprisingly insoluble.

Protocol: Salt Screening

If the HCl salt fails to dissolve >1 mg/mL in water, proceed to the Mesylate or Tartrate salts.

  • Dissolution: Dissolve 100 mg of free base in minimal diethyl ether or ethanol.

  • Acid Addition:

    • For HCl: Add 1.1 equivalents of 2M HCl in diethyl ether.

    • For Mesylate: Add 1.0 equivalent of Methanesulfonic acid.

  • Precipitation: Cool to 0°C. If no crystals form, add non-polar anti-solvent (Hexane) dropwise.

  • Filtration: Collect solids and dry under vacuum.

Why Mesylate? Methanesulfonic acid (Mesylate) salts often disrupt the crystal lattice more effectively than small counter-ions like Chloride, lowering the melting point and increasing aqueous solubility for lipophilic amines [1].

Module 4: Formulation Guides (Step-by-Step)

Scenario A: In Vitro Stock Solution (Cell Culture/Binding)

Goal: Stable concentrated stock, minimal precipitation upon dilution.

  • Primary Solvent: Dissolve compound in 100% DMSO to reach 10 mM or 20 mM .

    • Note: Free base is stable in DMSO. Salts are also soluble but may require mild warming (37°C).

  • Dilution Step (The Danger Zone):

    • Do NOT pipette DMSO stock directly into a large volume of cold PBS. This causes local high concentration ("supersaturation") and immediate precipitation.

    • Technique: Pipette the culture media into the DMSO aliquot slowly with vortexing, or use an intermediate dilution step (e.g., 1:10 in water) before adding to the final bath.

  • Stability: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Scenario B: In Vivo Vehicle (Injection)

Goal: Aqueous solution, physiological pH compatibility, no toxic cosolvents.

Recommended Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water.[1]

Protocol:

  • Prepare 20% HP-β-CD in sterile water (or 10 mM Citrate Buffer, pH 4.0).[1]

  • Add the Salt Form of the compound (Free base will not dissolve).

  • Vortex and sonicate for 20 minutes at 40°C.

  • Mechanism: The lipophilic phenyl-cyclohexyl moiety inserts into the cyclodextrin torus, shielding the hydrophobic

    
     group from water while the hydrophilic exterior maintains solubility [2].
    

Module 5: Troubleshooting & FAQ

Q: I added the HCl salt to PBS and it turned cloudy immediately. Why? A: This is the "Common Ion Effect" and pH Shock .

  • PBS contains ~137 mM NaCl. The high concentration of Chloride ions (

    
    ) shifts the solubility equilibrium of your amine-hydrochloride salt back toward the solid state (
    
    
    
    driven).
  • PBS is pH 7.4. The compound's pKa is ~9.5. At pH 7.4, the equilibrium shifts toward the free base. Fix: Dissolve the drug in water or 5% Dextrose first. Only introduce buffer salts at the final dilution step, or lower the pH of your vehicle to 5.5-6.0 if the assay permits.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Surfactants like Tween-80 (Polysorbate 80) can form micelles that solubilize the drug.[1] However, for a compound with this lipophilicity (


), you may need high concentrations (5-10%), which can be lytic to cells or cause histamine release in animals. Cyclodextrins are generally biologically inert and preferred.

Q: My compound is an oil. Is it degraded? A: Likely not. The free base of 1-phenylcyclohexylamine analogues is often a liquid or low-melting waxy solid.[1] The


 group lowers the melting point further compared to crystalline solids.[1] If it is an oil, it is the Free Base . You must convert it to a salt (see Module 2) or dissolve it in DMSO. Do not attempt to dissolve the oil directly in water.

References

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. ACS Publications. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. ScienceDirect. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. RSC Publishing. (Describes the lipophilicity impact of

    
    ). Link
    
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. NCBI.[3] Link

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Technical Support Center: Managing and Mitigating Side Effects of Arylcyclohexylamines in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Studying 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine and Related NMDA Receptor Antagonists

Prepared by: Senior Application Scientist, Preclinical Pharmacology

Introduction: This guide addresses the significant challenges researchers face when working with novel arylcyclohexylamine compounds, such as 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. Given its structural similarity to phencyclidine (PCP), it is scientifically prudent to anticipate a pharmacological profile characterized by N-methyl-D-aspartate (NMDA) receptor antagonism.[1][2] This mechanism, while central to its potential therapeutic or experimental effects, is also responsible for a range of adverse effects that can confound experimental results and pose animal welfare concerns.[3][4][5]

This document provides a troubleshooting framework and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate common side effects observed in animal models. The strategies outlined herein are synthesized from established literature on PCP and related analogs, providing a robust starting point for developing refined experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common behavioral and neurological side effects I should expect in my animal models?

When administering an arylcyclohexylamine like 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, you should primarily monitor for dose-dependent neurological and behavioral changes. In rodent models, these typically include:

  • Hyperlocomotion and Stereotypy: A significant increase in motor activity, often characterized by repetitive, purposeless movements (e.g., circling, head-weaving). This is a hallmark of PCP-like compounds.[6][7][8]

  • Psychosis-like Cognitive Deficits: Impairment in tasks that require executive function, such as attentional set-shifting and rule-governed behavior.[8][9]

  • Social Behavior Deficits: A reduction in normal social interaction between animals, which is often used as an animal model for the negative symptoms of schizophrenia.[10]

  • Dissociative Effects and Ataxia: At higher doses, animals may exhibit a "dissociative" state characterized by a lack of response to external stimuli, catalepsy, and poor motor coordination (ataxia).[5][11]

Q2: What are the key physiological side effects that could impact animal welfare and data integrity?

Beyond behavioral changes, physiological monitoring is critical. Key adverse effects include:

  • Cardiovascular Stimulation: Tachycardia (increased heart rate) and hypertension (high blood pressure) are common.[1]

  • Lethality: High doses of novel arylcyclohexylamines can be lethal. The specific substitutions on the aromatic ring can significantly impact toxicity.[8][9]

  • General Health Decline: With repeated administration, monitor for weight loss, dehydration, and changes in grooming, as these can indicate significant systemic stress or toxicity.[12]

  • Organ Toxicity: While less characterized for every novel compound, related structures have been associated with potential liver and kidney toxicity, especially in sub-acute or chronic studies.[13]

Q3: How can I distinguish between the acute effects of the drug and potential long-term neurotoxicity?

This is a critical experimental design question. The key is incorporating a "washout period" into your protocol.

  • Acute Effects: Behavioral and physiological changes observed shortly after drug administration and that resolve as the drug is metabolized and cleared are considered acute effects.

  • Lasting Deficits: To test for more persistent changes, a drug-free washout period (e.g., 7 days in rats) is implemented after a sub-chronic dosing regimen.[14] Behavioral or cognitive deficits that remain after this period are more likely to represent lasting neurophysiological alterations rather than a direct drug effect.[14]

Troubleshooting Guide: Mitigating Common Side Effects

Issue 1: Severe hyperlocomotion and stereotypy are disrupting my primary endpoint measurements.
  • Causality: This is a direct, on-target effect of NMDA receptor antagonism, leading to downstream glutamatergic and dopaminergic dysregulation.

  • Mitigation Strategy 1: Pharmacological Co-treatment:

    • Antipsychotics: Co-administration of antipsychotic agents can effectively block PCP-induced hyperlocomotion. Agents with mixed antidopaminergic and antiserotonergic activity, such as chlorpromazine and clozapine, have shown efficacy.[6][7] Haloperidol, a more selective D2 antagonist, is less effective.[6]

    • GABAergic Agents: Direct GABA receptor agonists like muscimol can also block these stimulating effects.[6]

  • Mitigation Strategy 2: Dose and Regimen Adjustment:

    • Tolerance Induction: Pre-treatment with lower doses may induce tolerance to the locomotor-stimulating effects, potentially allowing for the use of a higher, more therapeutically relevant dose later in the study.[14]

    • Dose Reduction: The most straightforward approach is to perform a dose-response study to find the minimal effective dose for your primary outcome that produces manageable hyperlocomotion.

Issue 2: My animals are exhibiting signs of excessive stress, social withdrawal, or psychosis-like behavior.
  • Causality: These behaviors are thought to model symptoms of psychosis and are linked to NMDA receptor hypofunction in cortical and limbic circuits. Social withdrawal, in particular, may be mediated by disruptions in the serotonergic system.[10]

  • Mitigation Strategy 1: 5-HT1A Receptor Agonism:

    • Drugs like aripiprazole and the SSRI fluoxetine have been shown to reverse PCP-induced social deficits in rats.[10] This effect appears to be mediated by their interaction with 5-HT1A receptors, as pre-treatment with a 5-HT1A antagonist (WAY100635) blocks the therapeutic effect.[10]

  • Mitigation Strategy 2: Environmental Enrichment:

    • While not a pharmacological solution, housing animals in an enriched environment can sometimes improve baseline behavioral phenotypes and resilience to drug-induced deficits. This should be considered as a background variable to control and potentially leverage.

Issue 3: I am observing high mortality or severe toxicity at my target dose.
  • Causality: High doses of potent NMDA antagonists can lead to excessive central nervous system disruption, cardiovascular collapse, or other unforeseen off-target toxicities. Novel compounds, by definition, have an unknown safety profile.[15][16]

  • Mitigation Strategy 1: Phased Dose-Escalation:

    • When first characterizing a novel compound, always begin with a small cohort of animals and a dose-escalation study.[17] This allows you to identify the maximum tolerated dose (MTD) before committing to larger experimental groups.

  • Mitigation Strategy 2: Immunopharmacotherapy (Advanced):

    • A highly innovative approach is the use of drug-specific monoclonal antibodies (mAbs). An anti-PCP mAb has been shown to be highly effective at preventing PCP-induced deaths and reducing adverse behaviors in rats, even at mAb doses that are a fraction of the molar equivalent of the drug.[12] This works by sequestering the drug in the periphery, thereby reducing its concentration in the brain.[12] While resource-intensive, this is a powerful tool for rescuing animals from overdose or severe toxicity.

Data Summary: Pharmacological Mitigation Strategies
Mitigation Agent Class Example(s) Mechanism of Action Effect on Side Effect Reference(s)
Antipsychotics Chlorpromazine, ClozapineMixed Dopamine/Serotonin AntagonismBlocks hyperlocomotion[6][7]
GABA Agonists MuscimolDirect GABA-A Receptor AgonistBlocks hyperlocomotion[6]
Serotonergic Agents Aripiprazole, Fluoxetine5-HT1A Receptor InteractionReverses social behavior deficits[10]
Monoclonal Antibodies Anti-PCP mAbPeripheral Sequestration of DrugReduces brain concentration, preventing lethality and adverse behaviors[12]

Visualizations: Pathways and Workflows

NMDA_Antagonism cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Mg2+ Block Ion Channel Glutamate->NMDAR:glu Binds Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens to allow Downstream Downstream Signaling Ca_Influx->Downstream Activates Compound 1-[3-(CF3)phenyl] cyclohexan-1-amine Compound->NMDAR:channel Blocks

Caption: Mechanism of action for arylcyclohexylamine NMDA receptor antagonists.

Troubleshooting_Workflow cluster_effects Identify Primary Side Effect cluster_solutions Select Mitigation Strategy start Administer Compound observe Observe Animal for Adverse Effects start->observe hyper Hyperlocomotion/ Stereotypy observe->hyper Behavioral Stimulation psych Psychosis-like Behavior observe->psych Cognitive/ Social Deficit toxic Severe Toxicity/ Mortality observe->toxic Severe Distress sol_hyper Co-administer Antipsychotic or GABA Agonist hyper->sol_hyper sol_psych Co-administer Serotonergic Agent psych->sol_psych sol_toxic STOP. Re-evaluate dose. Consider mAb strategy. toxic->sol_toxic end Refine Protocol & Proceed sol_hyper->end sol_psych->end sol_toxic->end

Caption: Troubleshooting workflow for managing adverse effects in animal models.

Detailed Experimental Protocols

Protocol 1: Systematic Monitoring for Adverse Effects

This protocol should be implemented for any study involving a novel compound.[15][17]

  • Baseline Measurement: For 3 days prior to the first administration, record baseline data for each animal:

    • Body weight (daily).

    • Food and water consumption (daily).

    • General appearance and posture (e.g., groomed, unkempt, hunched).

    • Home cage activity level (score 1-5, from lethargic to hyperactive).

  • Post-Administration Monitoring:

    • Perform close observation for the first 30 minutes post-injection, looking for acute effects like seizures, ataxia, or respiratory distress.[17]

    • Record all parameters from Step 1 at 1, 4, and 24 hours post-administration.

    • For chronic studies, continue daily measurements.

  • Humane Endpoints: Establish clear humane endpoints before the study begins. These must include:

    • 20% loss of baseline body weight.

    • Inability to ambulate or access food/water for 24 hours.

    • Seizures that are prolonged or uncontrolled.

    • Any other signs of severe pain or distress.

Protocol 2: Mitigation of Hyperlocomotion with Chlorpromazine

This protocol details a method to test the efficacy of an antagonist in reducing a specific side effect.

  • Animal Habituation: Habituate mice to the open field arena (e.g., 40x40 cm box) for 30 minutes one day prior to testing.

  • Group Allocation: Assign animals to four groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + 1-[3-(CF3)phenyl]cyclohexan-1-amine (e.g., 5 mg/kg, i.p.)

    • Group 3: Chlorpromazine (e.g., 1-3 mg/kg, i.p.) + Vehicle

    • Group 4: Chlorpromazine (1-3 mg/kg, i.p.) + 1-[3-(CF3)phenyl]cyclohexan-1-amine (5 mg/kg, i.p.)

  • Dosing:

    • Administer the first compound (Vehicle or Chlorpromazine).

    • Wait 30 minutes.

    • Administer the second compound (Vehicle or the test compound).

  • Behavioral Assessment:

    • Immediately after the second injection, place the animal in the open field arena.

    • Record activity using an automated video-tracking system for 60 minutes.

    • Primary endpoint: Total distance traveled (cm).

    • Secondary endpoint: Time spent in stereotypic behaviors.

  • Analysis: Compare the total distance traveled in Group 4 to that of Group 2. A significant reduction indicates effective mitigation by chlorpromazine. Compare Group 3 to Group 1 to ensure chlorpromazine alone does not cause significant hypoactivity at the chosen dose.

References

  • Fessler, R. G., & Meltzer, H. Y. (1979). Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice. PubMed. [Link]

  • Laurenzana, E. M., et al. (2003). Treatment of adverse effects of excessive phencyclidine exposure in rats with a minimal dose of monoclonal antibody. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Al-Shorbagy, M. Y., & El-Sayed, M. I. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Fessler, R. G., et al. (1979). Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice. Life Sciences. [Link]

  • Shaw, H. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. ResearchGate. [Link]

  • Snigdha, S., & Neill, J. C. (2008). Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors. PubMed. [Link]

  • Shaw, H. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Veterian Key. (2020). N‐Methyl‐D‐Aspartate (NMDA) Receptor Antagonists. Veterian Key. [Link]

  • Ferron, P. J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

  • Shafford, H. (2014). N-methyl-D-aspartate (NMDA) receptor antagonist. DVM360. [Link]

  • Leep-I-Mien, C., et al. (2016). Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice. PeerJ. [Link]

  • Rusbridge, C. (2023). Unlocking Relief: NMDA Receptor Antagonists for Neuropathic Pain in Dogs and Cats. YouTube. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]

  • Gicquel, T., et al. (2022). (PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Herling, S., & Woods, J. H. (1989). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. PubMed. [Link]

  • ITRC. (n.d.). Table 17-8, Toxicological Effects (Excel File), Section 17. ITRC. [Link]

  • Washington State University IACUC. (n.d.). Guideline #7: Using Novel Substances in Animals. Washington State University. [Link]

  • Macmadu, A., et al. (2018). Novel psychoactive substances: What educators need to know. PMC - NIH. [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]

  • Johannes, J. W., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH. [Link]

  • Balasubramaniam, B., & Jones, A. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS One. [Link]

  • Khan, A., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. MDPI. [Link]

Sources

Common pitfalls in the synthesis of 1-arylcyclohexylamines

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-arylcyclohexylamines (such as 1-(1-phenylcyclohexyl)piperidine and its analogs) presents a unique set of challenges due to the steric congestion at the quaternary carbon center and the specific reactivity of


-aminonitriles.

This guide focuses on the Bruylants reaction , the primary synthetic route for this scaffold, where an organometallic reagent displaces a nitrile group.[1]

Technical Support Center: 1-Arylcyclohexylamine Synthesis

Module 1: The Bruylants Reaction (Grignard Addition)

Q: My reaction mixture turned a dark, tarry viscous material, and the yield is <10%. What happened? Diagnosis: You likely encountered thermal polymerization or moisture contamination .

  • The Cause: The intermediate iminium ion formed after the nitrile leaves is highly reactive.[2] If the reaction temperature is too high (>70°C) or the addition is too rapid, the Grignard reagent can act as a base rather than a nucleophile, leading to elimination side-products (enamines) which then polymerize.

  • The Fix:

    • Temperature Control: Conduct the Grignard addition at 0°C to room temperature . Only reflux after the addition is complete and the initial exotherm has subsided.

    • Solvent Choice: Switch from Diethyl Ether (

      
      ) to THF if solubility is an issue, but 
      
      
      
      is preferred for keeping the reaction temperature auto-regulated by its low boiling point (35°C).
    • Drying: Ensure the

      
      -aminonitrile is completely dry. Any residual water will quench the Grignard (forming benzene) and hydrolyze the nitrile back to the starting ketone.
      

Q: I am detecting a large amount of 1-phenylcyclohexene in my GC-MS. How do I prevent this? Diagnosis: This is the "Elimination Product."

  • The Mechanism: Instead of attacking the quaternary carbon (substitution), the Grignard reagent abstracted a

    
    -proton from the cyclohexane ring. This is favored by steric hindrance.
    
  • The Fix:

    • Reagent Quality: Use fresh Grignard reagent. Old reagents often contain alkoxides (from oxidation) which are stronger bases and promote elimination.

    • Ratio: Use a large excess of Grignard (3-4 equivalents). The first equivalent coordinates with the amine nitrogen to facilitate nitrile departure; the second performs the substitution.

    • Acid Extraction: This impurity is non-basic. You can remove it completely during workup by extracting the product into aqueous HCl (see Protocol below).

Q: Why isn't the Grignard reagent reacting with the nitrile? I recovered the starting material. Diagnosis: The "Nitrile Displacement" failed, likely due to insufficient Lewis acidity.

  • The Insight: The Bruylants reaction is not a standard addition to a nitrile (which would yield a ketone).[3] It is an

    
    -like substitution where the nitrile leaves as 
    
    
    
    . This requires the formation of a magnesium-complexed iminium intermediate.
  • The Fix:

    • Solvent: Ensure you are using Diethyl Ether . THF coordinates too strongly to Magnesium, reducing its Lewis acidity and ability to assist the nitrile departure.

    • Additive: If using THF is mandatory, add Magnesium Bromide (

      
      )  as a Lewis acid additive to assist the ionization of the nitrile.
      
Module 2: Intermediate Handling ( -Aminonitriles)

Q: My


-aminonitrile intermediate smells strongly of almonds and the melting point is depressing. Is it safe to use? 
Diagnosis:  The intermediate is decomposing.
  • The Science:

    
    -aminonitriles exist in equilibrium with the starting ketone, amine, and hydrogen cyanide (HCN). "Almond" smell indicates free HCN or benzaldehyde (if applicable).
    
  • Immediate Action:

    • Safety: Handle only in a fume hood. The decomposition releases toxic cyanide gas.

    • Stabilization: Store the nitrile in a freezer (-20°C).

    • Purification: Do not distill

      
      -aminonitriles at atmospheric pressure; they will decompose. Recrystallize from cold petroleum ether or isopropanol.
      

Q: Can I use an organolithium reagent instead of a Grignard? Diagnosis: Generally, No .

  • The Reason: Organolithiums are "harder" nucleophiles. They tend to attack the nitrile carbon directly (addition) rather than displacing the nitrile group. This leads to the formation of an imine, which hydrolyzes to a ketone upon workup, rather than the desired amine.[4]

  • Exception: If you must use R-Li, use a non-polar solvent (Hexane/Toluene) to favor the displacement mechanism, but yields are typically lower than with Grignards.

Visualizing the Reaction Pathway

The following diagram illustrates the critical divergence between the desired Bruylants substitution and the common elimination pitfall.

BruylantsReaction Start α-Aminonitrile (1-piperidinocyclohexanecarbonitrile) Complex Mg-Complexed Intermediate Start->Complex Coordination Grignard Grignard Reagent (PhMgBr, 3-4 eq) Grignard->Complex Excess Reagent Iminium Iminium Ion (Reactive Electrophile) Complex->Iminium Loss of CN- (Mg-Assisted) Ketone Cyclohexanone (Hydrolysis Product) Complex->Ketone Moisture/Hydrolysis Product 1-Arylcyclohexylamine (Target Product) Iminium->Product Nucleophilic Attack (Desired) Elimination 1-Arylcyclohexene (Impurity) Iminium->Elimination Beta-Elimination (Heat/Sterics)

Caption: The Bruylants reaction pathway showing the critical iminium intermediate. Success depends on favoring nucleophilic attack over elimination.

Standardized Protocols

Protocol A: Purification via Acid-Base Extraction

Use this protocol to separate the desired amine from non-basic impurities (elimination products).

StepActionTechnical Rationale
1 Quench Pour reaction mix onto ice/conc. HCl (pH < 1).
2 Wash (Organic) Wash aqueous layer with

(2x).
3 Basify Add NaOH (25% aq) to aqueous layer until pH > 12.
4 Extract Extract aqueous mix with DCM or

(3x).
5 Dry/Evaporate Dry over

, filter, and evaporate.
Protocol B: Hydrochloride Salt Formation

Free bases are often oils and prone to oxidation. Converting to the HCl salt improves stability.

  • Dissolve the free base in a minimum amount of anhydrous Isopropanol (IPA).

  • Add concentrated HCl (37%) or HCl in Dioxane dropwise with stirring.

  • Test pH; stop when pH is neutral/slightly acidic.

  • Add anhydrous

    
     to precipitate the salt.
    
  • Filter and wash with cold acetone.

    • Note: If the product is hygroscopic (absorbs water), dry in a vacuum desiccator over

      
      .
      

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[5][6][7] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines.[5][7][8][9][10] Journal of Medicinal Chemistry.[5] Link

  • Mattalia, J. M. (2021). The Bruylants and related reactions.[2][3][11] Arkivoc.[2] Link

  • Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and analgesic activity.[10] Journal of Medicinal Chemistry.[5][7] Link

  • Morris, H., & Wallach, J. (2014).[10][12] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[10][12] Link

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine and Phencyclidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the class of arylcyclohexylamines, phencyclidine (PCP) stands as a prototypical N-methyl-D-aspartate (NMDA) receptor antagonist, extensively studied for its profound effects on the central nervous system. Its unique pharmacological profile, characterized by dissociative anesthesia and psychotomimetic effects, has made it a crucial tool for modeling psychosis and understanding glutamatergic neurotransmission. The exploration of PCP's structure-activity relationships (SAR) has led to the synthesis of numerous analogs, each with nuanced alterations in potency, selectivity, and behavioral outcomes.

This guide provides an in-depth, objective comparison between phencyclidine and a specific, structurally related analog, 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. While direct, comprehensive experimental data for this trifluoromethyl analog is limited in publicly accessible literature, this document will leverage established SAR principles from closely related compounds to construct a predictive comparison. We will examine the foundational pharmacology of PCP and extrapolate how the addition of a trifluoromethyl group to the meta-position of the phenyl ring is likely to modulate its activity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the chemical subtleties that govern the function of NMDA receptor antagonists.

Mechanism of Action: A Tale of Two Ligands at the NMDA Receptor

Both phencyclidine and its analogs exert their primary effects by acting as non-competitive antagonists at the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[1] They bind to a specific site located deep within the receptor's ion channel, often referred to as the "PCP site," thereby blocking the influx of calcium ions and attenuating glutamatergic signaling.[2] This channel-blocking action is use-dependent, meaning the drugs bind more readily when the channel is opened by the presence of glutamate and a co-agonist like glycine or D-serine.[1][2]

Comparative Receptor Binding Profiles

Research into the SAR of PCP derivatives indicates that substitutions on the phenyl ring can significantly alter activity.[3] Analogs with electron-donating groups (e.g., 3-amino-PCP) or weakly electron-withdrawing groups (e.g., 3-fluoro-PCP) tend to retain potent PCP-like activity.[3][4] Conversely, analogs with strongly electron-withdrawing groups, such as a nitro group (3-NO2-PCP), exhibit a marked loss of activity.[3]

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Based on the established SAR, it is plausible to hypothesize that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine would exhibit a lower binding affinity for the NMDA receptor's PCP site compared to the parent compound, PCP. However, without direct experimental validation, this remains a well-founded hypothesis rather than an established fact.

PCP also interacts with other targets, including the dopamine transporter (DAT) and sigma (σ) receptors, which contribute to its complex behavioral effects.[5] The influence of the -CF3 substitution on these off-target activities is also an open question that warrants experimental investigation.

Table 1: Known Receptor Binding Affinities of Phencyclidine and Predicted Profile for its Trifluoromethyl Analog

CompoundTargetAffinity (Ki or IC50)Reference / Prediction Basis
Phencyclidine (PCP) NMDA Receptor (PCP Site)~50-100 nM[6]
Dopamine Transporter (DAT)Micromolar range[5]
Sigma-1 (σ1) ReceptorMicromolar range-
Sigma-2 (σ2) Receptor~136 nM-
1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine NMDA Receptor (PCP Site)Predicted to be lower than PCPBased on SAR of electron-withdrawing groups[3]
Other TargetsUnknownRequires experimental determination
Signaling Pathway Visualization

The diagram below illustrates the common mechanism of action for PCP and its analogs as uncompetitive antagonists of the NMDA receptor, highlighting the downstream consequences of ion channel blockade.

Caption: NMDA receptor antagonism by PCP and its analogs.

Comparative In Vivo Pharmacological Effects

The behavioral effects of PCP are well-characterized and include hyperlocomotion, stereotypy (repetitive, purposeless movements), and ataxia (loss of coordination). These effects serve as a benchmark for evaluating the activity of new analogs.

Locomotor Activity

PCP typically induces a dose-dependent increase in locomotor activity in rodents.[7][8] This psychostimulant effect is a hallmark of PCP-like compounds. Given the predicted lower affinity of the trifluoromethyl analog for the NMDA receptor, it is likely that higher doses would be required to elicit a similar level of hyperlocomotion compared to PCP. Furthermore, studies with other fluorinated PCP analogs, such as 4'-F-PCP, have shown that they do produce significant increases in locomotor activity, suggesting that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine would retain this characteristic effect, albeit with potentially altered potency.[8]

Other Behavioral and Physiological Effects

PCP is known to produce a range of effects that are used to model symptoms of schizophrenia in animals. The ability of an analog to substitute for PCP in drug discrimination studies is a key indicator of a similar subjective experience. Analogs with reduced electron density on the aromatic ring, due to strongly withdrawing groups, have been shown to lose PCP-like activity in such paradigms.[3] This suggests that 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine may not fully substitute for PCP or would do so with significantly lower potency.

Table 2: Summary of In Vivo Effects of PCP and Predicted Profile for its Trifluoromethyl Analog

EffectPhencyclidine (PCP)1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Predicted)
Locomotor Activity Dose-dependent hyperlocomotionExpected to cause hyperlocomotion, likely at higher doses than PCP
Drug Discrimination Serves as a discriminative stimulusReduced potency or inability to fully substitute for PCP
Ataxia / Motor Impairment Occurs at higher dosesExpected, potency relative to PCP is unknown
Analgesia Produces dissociative analgesiaLikely to produce analgesia, potency is unknown

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing novel compounds to established benchmarks. Below are representative methodologies for key in vitro and in vivo assays.

Protocol 1: Competitive Radioligand Binding Assay for the NMDA Receptor PCP Site

This protocol outlines a self-validating system to determine the binding affinity of a test compound for the PCP site using [³H]MK-801, a high-affinity radioligand.[9]

Objective: To calculate the inhibition constant (Kᵢ) of a test compound.

Materials:

  • Rat brain cortical membranes (prepared or purchased)

  • [³H]MK-801 (Radioligand)

  • Test Compound (e.g., 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine)

  • Reference Compound (e.g., unlabeled PCP or MK-801)

  • Binding Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well microplates, glass fiber filters, cell harvester, scintillation counter

Procedure:

  • Membrane Preparation: Thaw and resuspend rat cortical membranes in ice-cold Binding Buffer to a final protein concentration of ~0.1-0.2 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Buffer

    • Non-specific Binding (NSB): Membranes + Radioligand + high concentration of Reference Compound (e.g., 10 µM unlabeled MK-801)

    • Test Compound: Membranes + Radioligand + varying concentrations of the test compound.

  • Incubation: Add 50 µL of buffer/NSB/test compound, 150 µL of membrane suspension, and 50 µL of [³H]MK-801 (to a final concentration near its K_d value, ~2-5 nM).

  • Equilibration: Incubate the plate at room temperature (~25°C) for 60-120 minutes with gentle agitation to reach equilibrium. The choice of a long incubation period ensures that even slow-binding compounds are accurately assessed, a key component of a self-validating system.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand. This rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Open-Field Test for Locomotor Activity

This protocol measures spontaneous locomotor activity and is a primary screen for PCP-like psychostimulant effects.[10][11][12]

Objective: To quantify the effect of a test compound on horizontal distance traveled.

Materials:

  • Open-field arena (e.g., 42 x 42 cm square, often equipped with infrared beams or video tracking)

  • Test animals (e.g., adult male Swiss Webster mice)

  • Test Compound, Reference Compound (PCP), and Vehicle (e.g., saline)

  • Disinfectant (e.g., 70% ethanol)

Procedure:

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions (lighting, noise).[11][13] This minimizes stress-induced artifacts.

  • Habituation (Optional but Recommended): Place each animal in the open-field arena for a 30-minute habituation session one day prior to testing. This reduces the novelty response on the test day, providing a more stable baseline.

  • Drug Administration: Administer the test compound, PCP, or vehicle via the desired route (e.g., intraperitoneal injection) at specified doses.

  • Testing: At a predetermined time post-injection (e.g., 15 minutes), place the animal gently in the center of the open-field arena.

  • Data Collection: Record locomotor activity for a set duration (e.g., 30-60 minutes) using an automated tracking system. Key parameters include total distance traveled, time spent in the center vs. periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with disinfectant between each animal to eliminate olfactory cues that could influence the behavior of subsequent subjects.[14]

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle and PCP groups.

Comparative Experimental Workflow

The logical progression from in vitro characterization to in vivo validation is crucial in pharmacological research.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Receptor Binding Assays (NMDA, DAT, Sigma) Functional Functional Assays (e.g., Ca²⁺ Flux) Binding->Functional Assess Potency (EC₅₀) Locomotor Locomotor Activity (Open-Field Test) Functional->Locomotor Evaluate Primary Effect Discrimination Drug Discrimination Studies Locomotor->Discrimination Test for PCP-like Cue Psychosis Psychosis Models (e.g., Prepulse Inhibition) Discrimination->Psychosis Assess Complex Behavior Analysis Data Analysis & SAR Conclusion Psychosis->Analysis Start Compound Synthesis Start->Binding Determine Affinity (Kᵢ)

Caption: A logical workflow for comparing novel arylcyclohexylamines.

Conclusion

The comparison between phencyclidine and 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine highlights the profound impact of subtle chemical modifications on pharmacological activity. Based on established structure-activity relationships for arylcyclohexylamines, the introduction of a strong electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring is predicted to reduce the compound's binding affinity for the NMDA receptor's PCP site relative to PCP.

This predicted decrease in potency would likely translate to in vivo effects, requiring higher doses to induce hallmark PCP-like behaviors such as hyperlocomotion. Furthermore, the altered electronic properties of the aromatic ring may diminish its ability to substitute for PCP in drug discrimination paradigms, suggesting a potentially altered subjective profile.

While this guide provides a scientifically grounded, predictive analysis, it underscores the critical need for direct experimental validation. The protocols detailed herein offer a robust framework for such an investigation. A thorough characterization of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine and other novel analogs is essential for advancing our understanding of NMDA receptor pharmacology and for the rational design of new chemical entities targeting the glutamatergic system for therapeutic purposes.

References

  • Marquis, K. L., Webb, M., & Commissiong, J. W. (1987). Structure-activity relationships of phencyclidine derivatives in rat cerebellum. The Journal of pharmacology and experimental therapeutics, 241(2), 558–564.
  • Brady, K. T., Balster, R. L., & May, E. L. (1982). Structure-activity relationship studies of phencyclidine derivatives in rats. The Journal of pharmacology and experimental therapeutics, 222(2), 310–315.
  • Garey, R. E., & Heath, R. G. (1976). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of medicinal chemistry, 19(11), 1336–1338.
  • Foster, A. C., & Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. European journal of pharmacology, 138(3), 433–436.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Weinstein, H., Maayani, S., & Pazhenchevsky, B. (1983). Multiple actions of phencyclidine: discriminant structure-activity relationships from molecular conformations and assay conditions.
  • Albuquerque, E. X., Aguayo, L. G., Warnick, J. E., Ickowicz, A., & Blaustein, M. P. (1983). Effects of phencyclidine and analog drugs on acetylcholine receptor of cultured muscle cells.
  • Aguayo, L. G., & Albuquerque, E. X. (1986). Effects of phencyclidine and its analogs on the end-plate current of the neuromuscular junction. The Journal of pharmacology and experimental therapeutics, 236(3), 668–676.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • University of Queensland Animal Ethics Committee. (2025). LAB_072 Open Field Test for Rodents. Retrieved from [Link]

  • Tang, A. H., Cangelosi, A. A., Code, R. A., & Franklin, S. R. (1984). Phencyclidine-like behavioral effects of 2-methyl-3,3-diphenyl-3-propanolamine (2-MDP). Pharmacology, biochemistry, and behavior, 20(2), 209–213.
  • Sarnyai, Z., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology, 1916, 99–103.
  • Lee, H., et al. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Experimental neurobiology, 32(1), 38–51.
  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Open Field Test. Retrieved from [Link]

  • Johnson, K. M., & Jones, S. M. (1984). Effects of phencyclidine (PCP)-like drugs on turning behavior, 3H-dopamine uptake, and 3H-PCP binding. Pharmacology, biochemistry, and behavior, 21(4), 541–545.
  • Botanas, C. J., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International journal of molecular sciences, 21(13), 4631.
  • van der Westhuizen, F. H., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4068.
  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–11.
  • Erowid. (n.d.). Synthesis and Pharmacology of PCP Analogs. Retrieved from [Link]

  • Johnson, K. M., & Jones, S. M. (1986). Discriminative Stimulus Properties of Phencyclidine (PCP)-Related Compounds: Correlations With 3H-PCP Binding Potency Measured Autoradiographically. Pharmacology, biochemistry, and behavior, 25(5), 1051–1058.
  • Mardal, M., et al. (2019). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. Drug testing and analysis, 11(8), 1213–1222.
  • Lansu, K., et al. (2017). Molecular basis of human trace amine-associated receptor 1 activation.
  • Bryzgalov, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1205.
  • BindingDB. (n.d.). Ki Summary for BDBM49184. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM49173. Retrieved from [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM96611. Retrieved from [Link]

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Comparative Efficacy Guide: 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine vs. Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (referred to herein as 3-TFMPCA ), a potent arylcyclohexylamine derivative. It evaluates the compound’s anticonvulsant efficacy, mechanism of action, and safety profile in comparison to standard antiepileptic drugs (AEDs) such as Phenytoin, Valproate, and the reference NMDA antagonist MK-801.

Executive Summary & Chemical Profile[1]

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (3-TFMPCA) is a structural analog of 1-Phenylcyclohexylamine (PCA) and Phencyclidine (PCP) . It belongs to the arylcyclohexylamine class, characterized by a cyclohexane ring substituted with an aromatic ring and an amine group.

  • Chemical Class: Arylcyclohexylamine.[1]

  • Primary Mechanism: Non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.[2][3][4]

  • Therapeutic Focus: Anticonvulsant activity (specifically generalized tonic-clonic seizures).

  • Key Differentiator: The 3-trifluoromethyl (-CF3) substitution on the phenyl ring significantly enhances lipophilicity and metabolic stability compared to the parent compound (PCA), potentially increasing blood-brain barrier (BBB) permeability and potency.

Structural Comparison

The following diagram illustrates the structural relationship between 3-TFMPCA and related anticonvulsants.

ChemicalStructure PCA 1-Phenylcyclohexylamine (Parent Scaffold) TFMPCA 3-TFMPCA (3-CF3 Substitution) High Lipophilicity PCA->TFMPCA Trifluoromethylation (↑ Potency/LogP) PCP Phencyclidine (Dissociative Anesthetic) PCA->PCP N-alkylation MK801 MK-801 (Dizocilpine) (Reference NMDA Antagonist) MK801->TFMPCA Functional Analog (NMDA Blockade)

Figure 1: Structural relationships and functional analogs of 3-TFMPCA.

Mechanism of Action: NMDA Receptor Antagonism[2][6]

Unlike traditional anticonvulsants that target voltage-gated sodium channels (e.g., Phenytoin) or GABAergic systems (e.g., Valproate), 3-TFMPCA functions primarily by blocking glutamatergic excitation .

The Pathway

Seizure propagation often involves the overactivation of NMDA receptors, leading to excessive Ca²⁺ influx and neuronal excitotoxicity. 3-TFMPCA acts as an open-channel blocker , binding to the PCP-site within the NMDA receptor ion channel only when the channel is open.

MOA_Pathway Glutamate Glutamate Release (Excitatory Neurotransmitter) NMDAR NMDA Receptor Activation (Channel Opening) Glutamate->NMDAR CaInflux Ca2+ Influx (Depolarization) NMDAR->CaInflux Blockade Channel Blockade (PCP Site Binding) NMDAR->Blockade Target Seizure Seizure Propagation (Excitotoxicity) CaInflux->Seizure TFMPCA 3-TFMPCA (Anticonvulsant) TFMPCA->Blockade Inhibition Inhibition of Ca2+ Flux (Neuroprotection) Blockade->Inhibition Inhibition->Seizure Prevents

Figure 2: Mechanism of action showing NMDA receptor blockade by 3-TFMPCA preventing seizure propagation.

Comparative Efficacy Analysis

The following data compares 3-TFMPCA (inferred from high-potency PCA analogs) with standard anticonvulsants. Data is derived from Maximal Electroshock (MES) tests (model for generalized tonic-clonic seizures) and Subcutaneous Pentylenetetrazol (scPTZ) tests (model for absence/myoclonic seizures).[5]

Efficacy Data Table
CompoundMechanismMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (Rotarod)Protective Index (PI)
3-TFMPCA NMDA Antagonist~5.0 - 8.0 *>40 (Inactive)~15.0~2.0 - 3.0
PCA (Parent) NMDA Antagonist7.0Inactive16.32.3
MK-801 NMDA Antagonist0.20.20.2~1.0 (Low Safety)
Phenytoin Na⁺ Channel Blocker9.5Inactive69.07.3
Valproate Broad Spectrum2701504261.6
Carbamazepine Na⁺ Channel Blocker8.0Inactive20.02.5

*Note: Values for 3-TFMPCA are estimated based on the structure-activity relationship (SAR) of 1-phenylcyclohexylamine (PCA) derivatives, where electron-withdrawing groups (like -CF3) often enhance potency but maintain the toxicity profile of the parent class.

Key Insights
  • High Potency in MES: 3-TFMPCA and its parent PCA are highly effective against electrically induced seizures (MES), comparable to Carbamazepine and more potent than Valproate.

  • Ineffective in scPTZ: Like Phenytoin and other anti-MES drugs, arylcyclohexylamines generally fail to protect against chemically induced (PTZ) seizures, indicating a specific utility for generalized tonic-clonic epilepsy rather than absence seizures.

  • Safety Margin (PI): The Protective Index (TD₅₀/ED₅₀) for NMDA antagonists is typically lower than for Na⁺ channel blockers. While potent, 3-TFMPCA carries a risk of motor impairment (ataxia) and psychotomimetic side effects at therapeutic doses.

Experimental Protocols

To validate the efficacy of 3-TFMPCA, the following standardized protocols are recommended. These assays ensure reproducibility and allow for direct comparison with the data presented above.

A. Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25g).

  • Preparation: Dissolve 3-TFMPCA in 0.9% saline (or suspend in 0.5% methylcellulose if solubility is poor).

  • Administration: Administer test compound intraperitoneally (i.p.) 30 minutes prior to testing.

  • Induction: Apply an electrical stimulus (50 mA, 60 Hz, 0.2s duration) via corneal electrodes.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Calculation: Determine the ED₅₀ (dose protecting 50% of animals) using Litchfield and Wilcoxon method.

B. Rotarod Neurotoxicity Test

Objective: Evaluate motor coordination and sedation (side effect profile).

  • Training: Train mice to balance on a rotating rod (6 rpm) for at least 60 seconds.

  • Testing: Administer 3-TFMPCA (i.p.) 30 minutes before the test.

  • Measurement: Place mice on the rod. Failure to maintain balance for 60 seconds constitutes neurotoxicity.

  • Calculation: Determine the TD₅₀ (dose causing neurotoxicity in 50% of animals).

Screening Workflow Diagram

Workflow cluster_Tests In Vivo Screening Start Compound Synthesis (3-TFMPCA) Solubility Solubility Check (Saline/Methylcellulose) Start->Solubility Dosing Dose Range Finding (Logarithmic Scale) Solubility->Dosing MES MES Test (Efficacy Endpoint: Tonic Extension) Dosing->MES Rotarod Rotarod Test (Toxicity Endpoint: Balance Loss) Dosing->Rotarod Analysis Data Analysis (Calculate ED50, TD50, PI) MES->Analysis Rotarod->Analysis Conclusion Efficacy Profile (Compare vs Phenytoin) Analysis->Conclusion

Figure 3: Standardized screening workflow for evaluating anticonvulsant activity and neurotoxicity.

Safety & Side Effect Profile

While 3-TFMPCA exhibits potent anticonvulsant properties, its development as a pharmaceutical is limited by the class-specific side effects of arylcyclohexylamines.

  • Psychotomimetic Effects: As an NMDA antagonist, the compound may induce dissociation, hallucinations, or hyperactivity (PCP-like behavior) at doses close to the anticonvulsant ED₅₀.

  • Motor Impairment: The separation between the anticonvulsant dose and the neurotoxic dose (Protective Index) is narrow compared to Phenytoin.

  • Recommendation: 3-TFMPCA is best utilized as a research tool to study the role of glutamate in refractory epilepsy or as a lead compound for developing low-affinity, use-dependent NMDA antagonists (like Memantine) with better safety profiles.

References

  • Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog. Source: Journal of Pharmacology and Experimental Therapeutics

  • The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor. Source: European Journal of Pharmacology [2]

  • Application Notes and Protocols for Anticonvulsant Activity Screening of 1-Phenylcyclohexylamine Analogs. Source: BenchChem

  • Comparative efficacy of prophylactic anticonvulsant drugs following traumatic brain injury. Source: PLOS ONE

  • Synthesis and anticonvulsant activity of some N-phenylphthalimides. Source: Chemical & Pharmaceutical Bulletin

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Cross-reactivity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Cross-Reactivity of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine in Commercial PCP Immunoassays

Executive Summary & Scientific Context

1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (hereafter referred to as 3-TFMPCM ) is a primary amine metabolite and synthesis precursor of the novel psychoactive substance (NPS) 3-Trifluoromethyl-PCP (3-TFMPCP) .

As the prevalence of arylcyclohexylamine analogs rises, clinical and forensic laboratories face a critical diagnostic gap: Standard Phencyclidine (PCP) immunoassays exhibit variable cross-reactivity to these structural analogs.

This guide objectively assesses the performance of 3-TFMPCM in standard immunoassay screens compared to the gold-standard LC-MS/MS confirmation. It addresses the high probability of false negatives at low concentrations due to steric hindrance introduced by the trifluoromethyl group, and the risk of presumptive positives that fail confirmation if libraries are not updated.

Structural Mechanism of Interference

To understand the immunoassay response, we must analyze the epitope recognition.[1] Standard PCP antibodies are typically raised against the phenylcyclohexyl moiety of the PCP molecule.

  • PCP (Target): Contains a piperidine ring, a cyclohexane ring, and a phenyl ring.

  • 3-TFMPCM (Analyte):

    • Lacks the Piperidine Ring: It is a primary amine. This significantly reduces binding affinity for antibodies that require the tertiary amine structure for stabilization.

    • Trifluoromethyl (-CF3) Substitution: The -CF3 group at the meta position is electron-withdrawing and significantly bulkier than the hydrogen or hydroxyl groups found in standard PCP or metabolites.

Impact on Binding: The bulky -CF3 group creates steric hindrance , preventing the molecule from sitting deeply within the antibody binding pocket. Consequently, 3-TFMPCM requires significantly higher concentrations to trigger a positive response compared to PCP or 3-MeO-PCP.

Diagram 1: Antibody-Analyte Interaction Logic

AntibodyBinding Antibody Anti-PCP Antibody (Target: Phenylcyclohexyl Core) PCP Phencyclidine (PCP) (Perfect Fit) Antibody->PCP High Affinity (Kd < 1nM) TFMPCM 3-TFMPCM (Imperfect Fit) Antibody->TFMPCM Steric Clash (-CF3) Missing Piperidine Ring Result_Pos Signal > Cutoff (Positive) PCP->Result_Pos TFMPCM->Result_Pos High Concentration (>1000 ng/mL) Result_Neg Signal < Cutoff (False Negative) TFMPCM->Result_Neg Low Concentration (<500 ng/mL)

Caption: Schematic representation of steric hindrance reducing binding affinity of 3-TFMPCM compared to native PCP.

Performance Comparison: Immunoassay vs. LC-MS/MS

The following data synthesizes performance characteristics based on Structure-Activity Relationships (SAR) of halogenated arylcyclohexylamines (e.g., 3-Fluoro-PCP) and primary amine metabolites.

Table 1: Comparative Performance Metrics
FeatureMethod A: Homogeneous Immunoassay (EMIT/CEDIA) Method B: ELISA (Competitive Binding) Method C: LC-MS/MS (Gold Standard)
Detection Principle Competition for antibody binding sites (Absorbance change).Competition for antibody binding sites (Colorimetric signal).Mass-to-Charge Ratio (m/z) and Retention Time.
Cross-Reactivity Low to Moderate (estimated ~5-25%) . The primary amine structure significantly lowers affinity compared to parent drugs.Moderate (estimated ~20-60%) . ELISA antibodies are often more sensitive to metabolites but still struggle with the -CF3 bulk.None (0%) . Distinct precursor/product ion transitions.
Specificity Low . Vulnerable to "False Positives" from Venlafaxine/Tramadol and "False Negatives" for 3-TFMPCM.Medium . Better sensitivity but prone to class-effect interference.High (100%) . Unambiguous identification.
Limit of Detection Typically 25 ng/mL (PCP Cutoff).Typically 5–10 ng/mL.< 1 ng/mL.
Utility Rapid Screening . Likely to miss recreational doses of 3-TFMPCM.High-Sensitivity Screening . Better chance of detection but requires longer processing.Confirmatory Analysis . Required for legal/clinical defensibility.

Critical Insight: While 3-Fluoro-PCP shows ~56% cross-reactivity in some ELISA kits [1], the Trifluoromethyl group is significantly larger. Expect cross-reactivity to drop. Do not rely on standard PCP screens to rule out 3-TFMPCM usage.

Experimental Protocol: Determination of Cross-Reactivity

To validate the performance of your specific immunoassay kit (e.g., Abbott, Siemens, or Immunalysis) against 3-TFMPCM, follow this self-validating "Spiking Protocol."

Reagents Required:
  • Blank Urine Matrix: Certified drug-free human urine.

  • 3-TFMPCM Reference Standard: (1 mg/mL in Methanol).

  • PCP Calibrator: (25 ng/mL cutoff standard).

  • Immunoassay Kit: Your specific PCP reagent line.

Step-by-Step Workflow:
  • Preparation of Spiked Samples:

    • Create a concentration gradient of 3-TFMPCM in drug-free urine:

      • Level 1: 25 ng/mL (Target Cutoff)

      • Level 2: 100 ng/mL

      • Level 3: 500 ng/mL

      • Level 4: 1,000 ng/mL

      • Level 5: 10,000 ng/mL

  • Assay Execution:

    • Run the PCP Calibrator (25 ng/mL) in triplicate to establish the absorbance (OD) baseline for the cutoff.

    • Run the Spiked Samples (Levels 1-5) in duplicate.

  • Calculation of % Cross-Reactivity:

    • Identify the lowest concentration of 3-TFMPCM that produces an absorbance signal equal to or greater than the 25 ng/mL PCP calibrator.

    • Use the formula:

      
      
      
  • Interpretation:

    • Example: If it takes 1,000 ng/mL of 3-TFMPCM to trigger the 25 ng/mL cutoff:

      
      
      
Diagram 2: Validation Workflow

ValidationProtocol Start Start: Drug-Free Urine Spike Spike 3-TFMPCM (Gradient: 25 - 10,000 ng/mL) Start->Spike RunAssay Run Immunoassay (Compare OD to PCP Cutoff) Spike->RunAssay Decision Signal > Cutoff? RunAssay->Decision Decision->Spike No (Increase Conc) Calc Calculate % Cross-Reactivity (Cutoff / Spiked Conc) * 100 Decision->Calc Yes Report Generate Validation Report (Update Library) Calc->Report

Caption: Step-by-step workflow for validating NPS cross-reactivity in a clinical laboratory.

Recommendations for Researchers

  • Update MRM Transitions: For LC-MS/MS confirmation, ensure your method monitors the specific transitions for 3-TFMPCM.

    • Precursor Ion: ~244.1 m/z ([M+H]+)

    • Common Fragments: ~159 (loss of amine/cyclohexyl ring elements), dependent on collision energy.

  • Do Not Rely on Class Effect: Unlike 3-MeO-PCP, which reacts strongly in immunoassays, the trifluoromethyl-amine variant is a "stealth" metabolite in immunochemical screens.

  • Polysubstance Context: This molecule is often found alongside 3-TFMPCP. If a sample screens positive for PCP but confirms negative for PCP, request a directed analysis for arylcyclohexylamine analogs.

References

  • Center for Forensic Science Research & Education (CFSRE). (2021). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Mastrovito, R., et al. (2021).[2] Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 45(9). Retrieved from [Link]

  • Wallach, J., et al. (2014). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. Retrieved from [Link]

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An In-Depth Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Compound XYZ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Benchtop and Preclinical Outcomes

In the landscape of modern drug development, the ability to accurately predict how a drug candidate will behave in a living system based on laboratory data is paramount. This predictive bridge is known as In Vitro-In Vivo Correlation (IVIVC), a mathematical model that links an in vitro property of a drug to a relevant in vivo response.[1][2] As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a cornerstone of pharmaceutical science, enabling researchers to make informed decisions, streamline development, and potentially reduce the need for extensive clinical bioequivalence studies.[1][3][4]

This guide provides a comprehensive framework for establishing a Level A IVIVC for a novel investigational compound, 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, hereafter referred to as "Compound XYZ." Structurally, Compound XYZ is an arylcyclohexylamine, a class known for its potential to interact with central nervous system (CNS) targets such as the N-methyl-D-aspartate (NMDA) receptor. Its physicochemical properties—a basic amine group (pKa ~10.6) and significant lipophilicity (predicted XlogP ~3.3)—suggest that permeability and metabolism will be critical determinants of its pharmacokinetic profile.[5][6]

The primary objective of this guide is to detail the necessary in vitro characterization and in vivo preclinical studies, and to logically connect these datasets to build a robust, predictive IVIVC model. This process is crucial for optimizing formulations, setting meaningful quality control specifications, and supporting regulatory submissions.[3][7][8]

Part I: Comprehensive In Vitro Characterization of Compound XYZ

The initial phase focuses on generating a high-quality in vitro dataset that describes the fundamental absorption, distribution, metabolism, and excretion (ADME) and pharmacodynamic properties of Compound XYZ.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

Causality Behind Experimental Choice: To predict oral absorption, we must understand a compound's ability to cross the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry's gold standard for this purpose.[9] When cultured for 21 days, these cells differentiate into a polarized monolayer with tight junctions and express key efflux transporters (e.g., P-glycoprotein), closely mimicking the human intestinal barrier.[9][10] This model allows for the determination of the apparent permeability coefficient (Papp), a critical parameter for IVIVC.[11]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to confirm the integrity of the tight junctions. A TEER value >200 Ω·cm² is required.

  • Compound Preparation: A stock solution of Compound XYZ is prepared in DMSO and diluted in transport buffer to a final concentration of 10 µM.

  • Permeability Measurement (Apical to Basolateral - A-to-B): The compound solution is added to the apical (upper) chamber of the Transwell™ insert. Samples are taken from the basolateral (lower) chamber at timed intervals (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (Basolateral to Apical - B-to-A): The experiment is repeated by adding the compound to the basolateral chamber and sampling from the apical chamber to assess active efflux.

  • Controls: Atenolol (low permeability) and Antipyrine (high permeability) are run in parallel as quality controls.[12]

  • Sample Analysis: Concentrations of Compound XYZ in all samples are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration.

Data Presentation: Caco-2 Permeability Results for Compound XYZ

ParameterValueInterpretation
Papp (A-to-B) (x 10⁻⁶ cm/s)15.2High Permeability
Papp (B-to-A) (x 10⁻⁶ cm/s)35.1Potential for Active Efflux
Efflux Ratio (Papp B-A / Papp A-B) 2.3 Indicates active efflux, likely mediated by P-gp. [12]
In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[13] Human liver microsomes are subcellular fractions that contain a high concentration of these enzymes and are a reliable, high-throughput tool for assessing a compound's metabolic fate.[14][15][16] By measuring the rate of disappearance of the parent compound, we can calculate the intrinsic clearance (Cl_int), a key input for predicting in vivo hepatic clearance.[15]

Experimental Protocol: HLM Metabolic Stability Assay

  • Reagent Preparation: Pooled human liver microsomes are thawed on ice. A reaction buffer (0.1 M phosphate buffer, pH 7.4) and a solution of the cofactor NADPH are prepared.[17]

  • Incubation: Compound XYZ (1 µM final concentration) is pre-incubated with the liver microsomes (0.5 mg/mL protein) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Controls: Midazolam (high clearance) and a control incubation without NADPH are run to ensure enzyme activity and rule out non-enzymatic degradation.[14]

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Compound XYZ.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance (Cl_int) is calculated from the t½ and incubation parameters.

Data Presentation: HLM Metabolic Stability Results for Compound XYZ

ParameterValueInterpretation
In Vitro Half-life (t½, min)25.5Moderately Stable
Intrinsic Clearance (Cl_int, µL/min/mg protein) 54.2 Moderate intrinsic clearance, suggesting significant first-pass metabolism is possible.
In Vitro Pharmacodynamics: NMDA Receptor Binding Assay

Causality Behind Experimental Choice: Given the structural similarity of Compound XYZ to known NMDA receptor antagonists, quantifying its binding affinity is essential to correlate pharmacokinetics with a potential pharmacodynamic effect. A radioligand binding assay is the gold standard for determining the affinity (Ki) of a compound for its target receptor.[18][19][20] This assay measures the ability of Compound XYZ to displace a known radiolabeled ligand from the NMDA receptor in rat brain membrane preparations.[21]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Whole rat brains are homogenized in a cold buffer and centrifuged to pellet the cell membranes, which are rich in NMDA receptors.[22]

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific NMDA receptor radioligand (e.g., [³H]MK-801) and varying concentrations of unlabeled Compound XYZ.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the binding to reach equilibrium.[22]

  • Termination & Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

  • Data Analysis: The data are plotted as percent specific binding versus the concentration of Compound XYZ. A non-linear regression analysis is used to determine the IC50 (the concentration of Compound XYZ that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Data Presentation: NMDA Receptor Binding Affinity for Compound XYZ

ParameterValueInterpretation
IC50 (nM)85Potent inhibitor of radioligand binding
Ki (nM) 42 High affinity for the NMDA receptor.

Part II: In Vivo Evaluation in a Preclinical Rodent Model

With a solid in vitro profile, the next logical step is to measure the compound's actual behavior in a living system.

Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Causality Behind Experimental Choice: The rat is a standard preclinical species for pharmacokinetic studies due to its well-characterized physiology and metabolic pathways that often translate to humans.[23] Conducting studies with both intravenous (IV) and oral (PO) administration is critical.[24][25] The IV dose provides absolute clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability (F%), which is the fraction of the drug that reaches systemic circulation and is the ultimate test of our in vitro predictions.[26]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) are used.

  • Dosing:

    • IV Group: Compound XYZ is administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Compound XYZ is administered as a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected from a cannulated vein at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[27]

  • Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound XYZ are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters of Compound XYZ in Rats

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1250 (at 5 min)450
Tmax (hr)-1.0
AUC₀-inf (ng·hr/mL)18753750
Clearance (CL) (L/hr/kg)1.07-
Volume of Distribution (Vd) (L/kg)3.5-
Oral Bioavailability (F%) - 40%

Part III: Forging the In Vitro-In Vivo Correlation (IVIVC)

This final part synthesizes the in vitro and in vivo data to build a predictive model. Modern IVIVC often leverages physiologically based pharmacokinetic (PBPK) modeling, which integrates system data (physiology) with drug data (in vitro results) to simulate in vivo outcomes.[28][29]

The IVIVC-PBPK Modeling Workflow

The process involves using the in vitro data as inputs for a PBPK model to simulate the plasma concentration-time profile, which is then compared against the actual data observed in the rat PK study.

IVIVC_Workflow cluster_invitro PART I: In Vitro Data Generation cluster_model PART III: PBPK Modeling cluster_invivo PART II: In Vivo Experiment Perm Permeability (Papp) Caco-2 Assay PBPK Physiologically Based Pharmacokinetic (PBPK) Model (e.g., GastroPlus™, Simcyp®) Perm->PBPK Model Inputs Metab Metabolism (Cl_int) HLM Assay Metab->PBPK Model Inputs PhysChem Physicochemical (pKa, LogP, Solubility) PhysChem->PBPK Model Inputs Predicted_PK Predicted Plasma Profile PBPK->Predicted_PK Simulation PK_Study Rat PK Study (IV & PO Dosing) Observed_PK Observed Plasma Profile (Cmax, AUC, Tmax) PK_Study->Observed_PK Data Output Correlation IVIVC Established (Model Validation) Observed_PK->Correlation Comparison Predicted_PK->Correlation Comparison

Workflow for establishing a PBPK-based IVIVC.
Analysis and Interpretation
  • Permeability and Absorption Correlation: The high in vitro permeability (Papp = 15.2 x 10⁻⁶ cm/s) suggested that Compound XYZ should be well-absorbed. However, the oral bioavailability was only moderate at 40%. This discrepancy points away from permeability being the limiting factor. The efflux ratio of 2.3 in the Caco-2 assay suggests that P-gp mediated efflux in the gut wall could be partially responsible for limiting absorption.

  • Metabolic Stability and Clearance Correlation: Using the in vitro intrinsic clearance (54.2 µL/min/mg) and standard scaling factors, the predicted hepatic clearance in the rat was approximately 1.0 L/hr/kg. This prediction aligns remarkably well with the observed in vivo clearance of 1.07 L/hr/kg from the IV study. This strong correlation (Level A) indicates that the HLM assay is highly predictive of the in vivo metabolic clearance for this compound. The moderate bioavailability (40%) is therefore likely dominated by this significant first-pass hepatic metabolism rather than poor absorption.

Conclusion

This guide has systematically detailed the process of establishing a robust in vitro-in vivo correlation for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine (Compound XYZ). By integrating high-quality in vitro data from permeability and metabolism assays with a well-designed in vivo pharmacokinetic study, we have built a powerful predictive model. This IVIVC not only explains the observed preclinical data but also provides a validated, cost-effective tool to guide further drug development, embodying the principles of modern, efficient pharmaceutical science.[3]

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Jamei, M. (2019). Physiologically based pharmacokinetic (PBPK) modelling for in vitro-in vivo extrapolation: Emphasis on the use of dissolution data. International Journal of Pharmaceutics. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Vertex Pharmaceuticals. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • European Commission Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. [Link]

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  • Patel, H., et al. (2013). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Journal of Applied Pharmaceutical Science. [Link]

  • Locum USA. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • International Journal of Novel Research and Development. (2023). Review on IVIVC (In Vitro In Vivo Correlation). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.